molecular formula C6H8O2 B6146742 3,6-dihydro-2H-pyran-4-carbaldehyde CAS No. 97346-30-0

3,6-dihydro-2H-pyran-4-carbaldehyde

Cat. No.: B6146742
CAS No.: 97346-30-0
M. Wt: 112.13 g/mol
InChI Key: JVAWMZUJNSYUKK-UHFFFAOYSA-N
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Description

3,6-dihydro-2H-pyran-4-carbaldehyde is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95.
BenchChem offers high-quality 3,6-dihydro-2H-pyran-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-dihydro-2H-pyran-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97346-30-0

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3,6-dihydro-2H-pyran-4-carbaldehyde

InChI

InChI=1S/C6H8O2/c7-5-6-1-3-8-4-2-6/h1,5H,2-4H2

InChI Key

JVAWMZUJNSYUKK-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,6-dihydro-2H-pyran-4-carbaldehyde (CAS 97346-30-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,6-dihydro-2H-pyran-4-carbaldehyde, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Drawing upon established chemical principles and data from structurally related analogs, this document will delve into its physicochemical properties, plausible synthetic routes, reactivity, and potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran moiety is a privileged scaffold in a multitude of biologically active molecules and natural products. Its inherent conformational features and the synthetic versatility of the embedded functional groups make it an attractive starting point for the construction of complex molecular architectures. 3,6-dihydro-2H-pyran-4-carbaldehyde, in particular, offers a unique combination of a reactive aldehyde group and a dihydropyran ring, paving the way for a diverse array of chemical transformations. This makes it a key intermediate for introducing the dihydropyran motif into larger molecules, a strategy that has been successfully employed in the development of novel therapeutic agents. The strategic placement of the aldehyde at the 4-position allows for facile elaboration into various functional groups and carbon-carbon bond formations, crucial for library synthesis and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Profile

Due to the limited availability of publicly accessible, verified experimental data for 3,6-dihydro-2H-pyran-4-carbaldehyde, the following properties are a combination of information from chemical suppliers and estimations based on closely related structures.

Table 1: Physicochemical Properties of 3,6-dihydro-2H-pyran-4-carbaldehyde
PropertyValueSource/Basis
CAS Number 97346-30-0[1][2]
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [1][2]
Appearance Likely a colorless to pale yellow liquidInferred from similar compounds
Boiling Point Not definitively reported; estimated to be in the range of 180-200 °C at atmospheric pressureBased on analogs like 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde (196.69 °C)[3]
Density Not definitively reported; estimated to be ~1.1 g/cm³Based on analogs like tetrahydropyran-4-carbaldehyde (1.096 g/cm³)[4]
Refractive Index Not definitively reported; estimated to be ~1.47Based on analogs like 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde (1.4580)[3]
Purity Typically >95%[5]
Storage Conditions Store at -10°C[6]
Anticipated Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a characteristic aldehyde proton signal (CHO) between δ 9.5-10.0 ppm. The vinylic proton on the double bond would likely appear around δ 6.5-7.0 ppm. The allylic and methylene protons on the dihydropyran ring would resonate in the upfield region, typically between δ 2.0-4.5 ppm, with specific splitting patterns dictated by their coupling with adjacent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the aldehyde would be the most downfield signal, expected in the range of δ 190-200 ppm. The sp² hybridized carbons of the double bond would appear between δ 120-150 ppm. The sp³ hybridized carbons of the dihydropyran ring would be found in the upfield region, typically between δ 20-70 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹. The C=C stretching vibration of the double bond would likely appear in the region of 1640-1680 cm⁻¹. The C-O-C stretching of the ether linkage would be visible in the fingerprint region, typically around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 112.13. Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) or cleavage of the dihydropyran ring.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway: Oxidation of the Corresponding Alcohol

A common and effective method for the preparation of aldehydes is the oxidation of the corresponding primary alcohol. This approach offers good control and generally proceeds with high yields.

G cluster_0 Step 1: Synthesis of the Precursor Alcohol cluster_1 Step 2: Oxidation to the Aldehyde start Commercially available starting materials intermediate 3,6-dihydro-2H-pyran-4-yl)methanol start->intermediate Multi-step synthesis (e.g., via Diels-Alder and reduction) alcohol (3,6-dihydro-2H-pyran-4-yl)methanol product 3,6-dihydro-2H-pyran-4-carbaldehyde alcohol->product reagents Oxidizing Agent (e.g., PCC, Swern, Dess-Martin) reagents->product Oxidation

Sources

The Linchpin Heterocycle: A Technical Guide to 3,6-Dihydro-2H-pyran-4-carbaldehyde in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) requires highly versatile, bifunctional building blocks. 3,6-Dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) has emerged as a privileged scaffold in this domain[1]. Featuring a rigid six-membered oxygen-containing heterocycle paired with an


-unsaturated formyl group, this compound serves as a critical electrophilic linchpin. It is extensively utilized in the total synthesis of complex polycyclic architectures, most notably in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, Factor XIIa anticoagulants, and Werner Syndrome RecQ Helicase (WRN) inhibitors[2][3][4].

This whitepaper provides an authoritative, mechanistic breakdown of its structural properties, validated synthetic pathways, and its strategic application in pharmaceutical development.

Core Chemical Structure and Physicochemical Properties

The structural topology of 3,6-dihydro-2H-pyran-4-carbaldehyde dictates its chemical reactivity. The parent 2H-pyran ring is saturated at the C3 and C6 positions, isolating the unsaturation strictly between C4 and C5. The attachment of the highly electron-withdrawing formyl group at the C4 position creates an extended conjugated system. This conjugation provides thermodynamic stability to the ring while simultaneously rendering the C4-formyl carbon highly susceptible to nucleophilic attack and multicomponent condensation reactions.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 3,6-dihydro-2H-pyran-4-carbaldehyde
CAS Registry Number 97346-30-0
Molecular Formula C

H

O

Molecular Weight 112.13 g/mol
SMILES String C1COCC=C1C=O
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~217.9 °C at 760 mmHg
Density (Predicted) ~1.1 g/cm³

Mechanistic Synthesis Pathway

The industrial and bench-scale synthesis of 3,6-dihydro-2H-pyran-4-carbaldehyde relies on the strategic functionalization of tetrahydro-4H-pyran-4-one. The pathway requires strict chemoselectivity and thermodynamic control to ensure the correct placement of the endocyclic double bond.

G SM Tetrahydro-4H-pyran-4-one INT1 4-((Trimethylsilyl)oxy)tetrahydro- 2H-pyran-4-carbonitrile SM->INT1 TMSCN, TMSOTf 0 °C to RT INT2 3,6-Dihydro-2H-pyran- 4-carbonitrile INT1->INT2 POCl3, Pyridine Reflux (Elimination) PROD 3,6-Dihydro-2H-pyran- 4-carbaldehyde INT2->PROD DIBAL-H, Toluene -10 °C (Reduction)

Figure 1: Mechanistic workflow for the synthesis of 3,6-dihydro-2H-pyran-4-carbaldehyde.

Upstream Functionalization: Cyanohydrin Formation and Dehydration

The synthesis initiates with the conversion of tetrahydro-4H-pyran-4-one to a protected cyanohydrin using trimethylsilyl cyanide (TMSCN)[5]. Subsequent dehydration utilizing Phosphorus Oxychloride (POCl


) and Pyridine is governed by thermodynamic control. Pyridine acts as an acid scavenger and base for the E2 elimination. The thermodynamic driving force of forming the conjugated 

-unsaturated nitrile ensures the double bond forms exclusively between C4 and C5, yielding the 3,6-dihydro isomer rather than a non-conjugated exocyclic variant.
Step-by-Step Protocol: Chemoselective DIBAL-H Reduction

The reduction of the intermediate nitrile to the corresponding aldehyde is a delicate transformation that demands strict chemoselectivity[3][4].

Objective: Chemoselective reduction of 3,6-dihydro-2H-pyran-4-carbonitrile to the aldehyde without over-reduction to the amine or 1,4-hydride delivery to the conjugated double bond.

  • System Preparation: Purge a dry, jacketed reactor with inert gas (N

    
     or Argon). Charge the reactor with 3,6-dihydro-2H-pyran-4-carbonitrile (1.0 eq) dissolved in anhydrous toluene (10 volumes).
    
  • Cryogenic Temperature Control: Cool the solution to -10 °C.

    • Causality: Maintaining a sub-zero temperature is critical. It stabilizes the intermediate aluminum iminium complex. Elevated temperatures promote over-reduction to the primary amine and increase the risk of unwanted 1,4-hydride delivery to the

      
      -unsaturated system.
      
  • Reagent Addition: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 1 hour, strictly maintaining the internal temperature below -5 °C.

  • Validation Check: Stir for 1.5 hours at -10 °C. Confirm reaction completion via HPLC (monitoring the disappearance of the nitrile peak).

  • Quench & Hydrolysis (Critical Step): Carefully quench the reaction by the dropwise addition of an aqueous 3N Rochelle's salt (potassium sodium tartrate) solution.

    • Causality: DIBAL-H workups notoriously generate thick, intractable aluminum hydroxide emulsions that trap the product. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to form a highly water-soluble complex. This breaks the emulsion and ensures a crisp, high-yielding biphasic separation.

  • Phase Separation: Stir the biphasic mixture vigorously for 12 hours at room temperature until two clear layers form. Isolate the organic phase, extract the aqueous layer with dichloromethane, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the pure aldehyde.

Applications in Advanced Drug Development

Synthesis of Polycyclic CETP Inhibitors

In the pursuit of cardiovascular therapeutics, 3,6-dihydro-2H-pyran-4-carbaldehyde is utilized to construct the sterically crowded tricyclic pyridine core of Cholesteryl Ester Transfer Protein (CETP) inhibitors[2].

The aldehyde acts as the electrophilic component in a modified Hantzsch-type multicomponent condensation with 5,5-dimethylcyclohexane-1,3-dione. The use of 2,6-lutidine as a mild, sterically hindered base facilitates the condensation without triggering unwanted aldol self-condensation of the aldehyde. This is followed by a highly enantioselective ketone reduction utilizing a proprietary Ru-BIBOP catalyst to establish the required chiral centers[2].

G A 3,6-Dihydro-2H-pyran- 4-carbaldehyde C Modified Hantzsch Reaction (2,6-Lutidine, Reflux) A->C B 5,5-Dimethylcyclohexane- 1,3-dione B->C D Tricyclic Pyridine Core C->D E Asymmetric Ketone Reduction (Ru-BIBOP Catalyst) D->E F Chiral Polycyclic CETP Inhibitor E->F

Figure 2: Application of the aldehyde in the synthesis of a polycyclic CETP inhibitor.

Factor XIIa and WRN Helicase Inhibitors

Beyond cardiovascular applications, the aldehyde is a foundational building block for:

  • Factor XIIa Inhibitors: Used in the synthesis of novel anticoagulants. The aldehyde undergoes stereoselective aldol additions with proline/pyroglutamic acid derivatives (e.g., Boc-L-Pyroglutamic acid methyl ester enolates) at -78 °C to build the functionalized core of the inhibitor[3].

  • WRN Helicase Inhibitors: Deployed in the synthesis of tricyclic heterocyclic compounds (e.g., tetrahydropyrrolo-triazolo-pyrimidines) targeted at treating microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) cancers, such as colorectal and endometrial carcinomas[4].

References

  • Facile Entry to an Efficient and Practical Enantioselective Synthesis of a Polycyclic Cholesteryl Ester Transfer Protein Inhibitor Organic Letters, ACS Publications (Han, Z. S., et al., 2014)[Link]

  • WO2024079623A1 - Tricyclic compounds and their uses Google P
  • WO2019186164A1 - Factor XIIa inhibitors Google Patents / WIPO (Anticoagulant Therapeutics)
  • US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors Google Patents / USPTO (JAK Inhibitors / Synthesis of Nitrile Precursor)

Sources

3,6-dihydro-2H-pyran-4-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) is a functionalized heterocyclic building block characterized by an


-unsaturated aldehyde moiety embedded within a pyran ring.[1][2] Unlike its saturated analog (tetrahydro-2H-pyran-4-carbaldehyde), this molecule possesses a conjugated system that imparts unique reactivity, functioning simultaneously as a Michael acceptor, a dienophile, and a substrate for 1,2-addition.

This guide provides a definitive technical profile, a validated synthetic pathway starting from commodity precursors, and protocols for its application in medicinal chemistry, specifically focusing on reductive amination and scaffold diversification.

Physicochemical Profile

The following data consolidates the molecular identity of the compound. Researchers should use these values for stoichiometric calculations and analytical verification.

ParameterValueNotes
IUPAC Name 3,6-dihydro-2H-pyran-4-carbaldehydeAlso known as 4-Formyl-3,6-dihydro-2H-pyran
CAS Number 97346-30-0 Primary identifier
Molecular Formula C₆H₈O₂ Unsaturation Degree: 3 (1 ring, 1 C=C, 1 C=O)
Molecular Weight 112.13 g/mol Exact Mass: 112.0524
Physical State Liquid (Standard Conditions)Colorless to pale yellow; prone to oxidation
Solubility DCM, THF, EtOAc, MethanolLimited solubility in water; hydrolytically stable at neutral pH
SMILES O=CC1=CCNCO1 (Canonical)Structure verification: Aldehyde at C4, alkene at C4-C5

Validated Synthetic Pathway

Direct commercial sourcing of this aldehyde can be inconsistent due to its sensitivity to oxidation. The most robust, "self-validating" synthetic route proceeds from the commodity chemical tetrahydro-4H-pyran-4-one . This three-step protocol ensures high purity by avoiding harsh oxidative conditions that could degrade the aldehyde.

Mechanism of Synthesis

The pathway utilizes a cyanohydrin intermediate, followed by dehydration to install the alkene, and a controlled reduction to yield the aldehyde.

SynthesisPathway Start Tetrahydro-4H-pyran-4-one (C5H8O2) Inter1 Cyanohydrin Intermediate (Unstable) Start->Inter1 TMSCN, ZnI2 (Nucleophilic Addition) Nitrile 3,6-dihydro-2H-pyran-4-carbonitrile (Stable Solid) Inter1->Nitrile POCl3, Pyridine (Dehydration) Product 3,6-dihydro-2H-pyran-4-carbaldehyde (Final Product) Nitrile->Product DIBAL-H, -78°C (Controlled Reduction)

Figure 1: Step-wise synthesis from pyranone precursor. The nitrile intermediate serves as a stable stopping point for purification.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of the Nitrile Precursor

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, cat.), Phosphorus Oxychloride (POCl₃), Pyridine.

  • Procedure:

    • Combine pyranone and ZnI₂ (catalytic) in dry DCM. Add TMSCN dropwise at 0°C. Stir at RT for 2h to form the silylated cyanohydrin.

    • Concentrate in vacuo.[3] Dissolve residue in pyridine.

    • Add POCl₃ (1.5 eq) dropwise at 0°C, then reflux for 4–6 hours. This effects elimination to form the double bond.

    • Workup: Quench with ice water, extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine. Dry over MgSO₄.[3]

    • Validation: GC-MS should show M+ = 109 (Nitrile).

Step 3: DIBAL-H Reduction to Aldehyde

  • Rationale: Diisobutylaluminum hydride (DIBAL-H) is selected because it reduces nitriles to imines, which are stable at low temperatures. Hydrolysis of the imine upon workup releases the aldehyde without over-reduction to the alcohol.

  • Protocol:

    • Dissolve 3,6-dihydro-2H-pyran-4-carbonitrile (10 mmol) in anhydrous DCM (50 mL) under Argon.

    • Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents over-reduction.

    • Add DIBAL-H (1.0 M in hexanes, 11 mmol, 1.1 eq) dropwise over 20 min.

    • Stir at -78°C for 2 hours.

    • Quench: Slowly add methanol (2 mL) at -78°C, followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

    • Allow to warm to RT and stir vigorously for 1 hour (to break the aluminum emulsion).

    • Isolation: Separate phases, extract aqueous layer with DCM. Combine organics, dry (Na₂SO₄), and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 4:1). The aldehyde is prone to air oxidation; store under inert gas at -20°C.

Applications in Drug Discovery

The 3,6-dihydro-2H-pyran-4-carbaldehyde scaffold is a versatile "handle" in medicinal chemistry. Its primary utility lies in Reductive Amination , allowing the attachment of the dihydropyran ring to amine-bearing pharmacophores.

Reactivity Profile
  • Reductive Amination: The aldehyde reacts with primary/secondary amines to form imines/iminiums, which are reduced to amines.[4][5]

    • Note: The

      
      -unsaturation is preserved if mild reducing agents (e.g., NaBH(OAc)₃) are used. Stronger conditions (H₂/Pd) will reduce the alkene.
      
  • Michael Addition: The C5 position is electrophilic. Nucleophiles (thiols, soft carbon nucleophiles) can attack here.

  • Diels-Alder: Acts as an electron-deficient diene or dienophile depending on partners.

Protocol: Reductive Amination (Preserving the Alkene)

This protocol attaches the pyran ring to a secondary amine while keeping the C=C double bond intact.

ReductiveAmination Aldehyde 3,6-dihydro-2H-pyran-4-carbaldehyde Iminium Iminium Ion (Intermediate) Aldehyde->Iminium + Amine - H2O Amine Secondary Amine (R2NH) Amine->Iminium Product Tertiary Allylic Amine (Target) Iminium->Product NaBH(OAc)3 DCM, RT

Figure 2: Reductive amination workflow. Sodium triacetoxyborohydride is the reagent of choice to avoid reducing the conjugated double bond.

Steps:

  • Dissolve amine (1.0 eq) and 3,6-dihydro-2H-pyran-4-carbaldehyde (1.1 eq) in DCE (1,2-dichloroethane) or DCM.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq).

  • Optional: Add Acetic Acid (1 eq) if the amine is basic/sluggish.

  • Stir at RT for 4–16 hours.

  • Quench: Sat. NaHCO₃. Extract with DCM.[3]

  • Result: The product is an allylic amine, a common motif in bioactive alkaloids and CNS-active agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71333816, 3,6-dihydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).
  • Mundy, B. P., et al.Name Reactions and Reagents in Organic Synthesis. (Reference for DIBAL-H reduction of nitriles).

Sources

An In-depth Technical Guide to Differentiating Dihydropyran Carbaldehyde Isomers: A Comparative Analysis of 3,4-Dihydro-2H-pyran-2-carbaldehyde and 3,4-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isomeric Purity in Heterocyclic Chemistry

In the realms of pharmaceutical development, fine chemical synthesis, and materials science, the precise control of molecular architecture is paramount. Isomers—molecules sharing the same chemical formula but differing in atomic arrangement—can exhibit profoundly different biological activities, chemical reactivities, and physical properties. This guide addresses a common challenge in heterocyclic chemistry: the differentiation of constitutional isomers of dihydropyran carbaldehyde.

Specifically, we will provide an in-depth technical comparison between 3,4-dihydro-2H-pyran-2-carbaldehyde and a plausible, though less common, isomer, 3,4-dihydro-2H-pyran-4-carbaldehyde . It is important to note that the initially proposed "3,6-dihydro-2H-pyran-4-carbaldehyde" represents a chemically unfeasible structure due to the constraints of a six-membered ring. Therefore, this guide focuses on a more chemically relevant and instructive isomeric pair.

3,4-dihydro-2H-pyran-2-carbaldehyde, commonly known as acrolein dimer, is a well-established intermediate formed through the Diels-Alder dimerization of acrolein.[1][2] It serves as a valuable building block in the synthesis of various compounds, including pharmaceuticals and fragrances.[3][4][5] Its isomers, while potentially accessible through different synthetic routes, present a critical analytical challenge. Ensuring the regiochemical purity of such intermediates is a crucial step in any multi-step synthesis, as the presence of the wrong isomer can lead to undesirable side products and compromised final yields.

This whitepaper will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unambiguously distinguish between these two key isomers. We will delve into their structural nuances and explore how these differences manifest in their spectroscopic signatures, chromatographic behavior, and chemical reactivity.

Part 1: Structural and Electronic Divergence

The fundamental difference between the two isomers lies in the position of the carbaldehyde (-CHO) group on the dihydropyran ring. This seemingly minor change has significant implications for the molecule's electronic properties and, consequently, its behavior in various analytical techniques.

  • 3,4-Dihydro-2H-pyran-2-carbaldehyde (Isomer A): In this isomer, the aldehyde group is attached to C2, a carbon atom adjacent to the ring oxygen. This proximity creates an acetal-like structure. The electron-withdrawing nature of the aldehyde's carbonyl group is influenced by the adjacent oxygen atom. This isomer is the product of the thermal dimerization of acrolein.[1]

  • 3,4-Dihydro-2H-pyran-4-carbaldehyde (Isomer B): Here, the aldehyde group is at C4. This position is electronically more isolated from the ring oxygen compared to the C2 position. The electronic environment around the aldehyde is therefore more akin to a typical alkyl aldehyde.

These structural differences are visualized below.

Caption: Molecular structures of the two dihydropyran carbaldehyde isomers.

Part 2: A Practical Guide to Spectroscopic and Chromatographic Differentiation

The most reliable methods for distinguishing between these isomers involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the exact structure of these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct and predictable NMR spectra.

¹H NMR Spectroscopy:

  • Aldehyde Proton (CHO): This is a key diagnostic signal.

    • Isomer A (2-carbaldehyde): The aldehyde proton will appear as a doublet, coupled to the proton on C2. The chemical shift will be in the typical aldehyde region (δ 9.5-10.0 ppm).

    • Isomer B (4-carbaldehyde): The aldehyde proton will be a singlet, as the adjacent C4 is quaternary. Its chemical shift will also be in the δ 9.5-10.0 ppm range.

  • Olefinic Protons (C5-H and C6-H):

    • Isomer A: The protons on the double bond will show characteristic couplings to each other and to the proton at C2.

    • Isomer B: The olefinic protons will couple to each other and to the methylene protons at C3.

  • Aliphatic Protons: The number of signals, their multiplicities, and coupling constants for the methylene protons on the saturated part of the ring will differ significantly between the two isomers, providing a rich dataset for structural confirmation.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): The chemical shift of the aldehyde carbon (typically δ 190-200 ppm) may show slight differences due to the varying electronic environments.

  • Ring Carbons: The chemical shifts of the pyran ring carbons, particularly C2, C4, and C6, will be markedly different. In Isomer A, C2 will be significantly downfield due to the directly attached aldehyde group. In Isomer B, C4 will be the most downfield of the saturated carbons.

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide corroborating evidence. Both isomers will exhibit a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and a C=C stretch around 1650 cm⁻¹. Subtle shifts in the C-O-C stretching frequency in the fingerprint region (around 1100 cm⁻¹) may be observable due to the different substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry will show the same molecular ion peak for both isomers (m/z = 112.05). However, the fragmentation patterns under electron ionization (EI) could differ. The proximity of the aldehyde to the ring oxygen in Isomer A may lead to a distinct fragmentation pathway compared to Isomer B, potentially involving rearrangements influenced by the acetal-like structure.

Chromatographic Behavior

The polarity of the two isomers is expected to be different, which can be exploited for their separation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Polarity: Isomer A, with the aldehyde group adjacent to the oxygen, may exhibit slightly different polarity and hydrogen bonding capabilities compared to Isomer B.

  • Separation: This difference in polarity should allow for baseline separation on a suitable chromatography column (e.g., a polar GC column or a normal-phase HPLC column).[6][7] The choice of stationary phase and mobile phase will be critical for achieving optimal resolution.

Summary of Differentiating Characteristics
Technique Parameter 3,4-Dihydro-2H-pyran-2-carbaldehyde (Isomer A) 3,4-Dihydro-2H-pyran-4-carbaldehyde (Isomer B) Key Differentiating Feature
¹H NMR Aldehyde Proton (CHO)Doublet (coupled to C2-H)SingletMultiplicity of the aldehyde proton signal.
Olefinic ProtonsCoupled to C2-HCoupled to C3-H₂Different coupling patterns.
¹³C NMR Ring CarbonsC2 is significantly downfield.C4 is a downfield quaternary carbon.Chemical shifts of substituted ring carbons.
IR C-O-C Stretch~1080 - 1120 cm⁻¹~1090 - 1130 cm⁻¹ (predicted)Minor shifts in the fingerprint region.
MS (EI) FragmentationPotentially unique fragmentation from the acetal-like structure.Fragmentation typical of an alkyl aldehyde.Different relative abundances of fragment ions.
Chromatography Retention TimeDifferent retention time based on polarity.Different retention time based on polarity.Separable by GC or HPLC due to polarity differences.

Part 3: Experimental Protocols

The following provides a general framework for the analytical workflow to differentiate the two isomers.

Experimental Workflow Diagram

G start Isomeric Mixture or Unknown Sample gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms Initial Separation & MW Confirmation hplc High-Performance Liquid Chromatography (HPLC) start->hplc Preparative Separation (if needed) ir Infrared (IR) Spectroscopy start->ir Functional Group Analysis data_analysis Data Integration and Structural Elucidation gcms->data_analysis nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) hplc->nmr Collect Pure Fractions nmr->data_analysis Definitive Structural Data ir->data_analysis conclusion Unambiguous Isomer Identification data_analysis->conclusion

Caption: Workflow for the differentiation of dihydropyran carbaldehyde isomers.

Step-by-Step Methodologies

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D NMR experiments can be performed to definitively assign proton-proton and proton-carbon correlations.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).

  • Temperature Program: Start with an initial oven temperature of 50-60°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-15°C/min.

  • Mass Spectrometry: Acquire data in electron ionization (EI) mode, scanning from m/z 40 to 200.

  • Analysis: Compare the retention times of the isomers. Analyze the mass spectra for the molecular ion (m/z 112) and compare the fragmentation patterns.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for C=O, C=C, and C-O-C bonds.

Conclusion

The differentiation of 3,4-dihydro-2H-pyran-2-carbaldehyde and 3,4-dihydro-2H-pyran-4-carbaldehyde, while challenging, is readily achievable through a systematic application of modern analytical techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the multiplicity of the aldehyde proton signal serving as a clear and unambiguous diagnostic tool. Corroborative evidence from ¹³C NMR, MS, and IR, combined with chromatographic separation, provides a robust and self-validating system for ensuring the isomeric purity of these valuable synthetic intermediates. For researchers and professionals in drug development and chemical synthesis, mastering these differentiation strategies is essential for reliable and reproducible outcomes.

References

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC. (n.d.). Retrieved March 6, 2026, from [Link]

  • Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC. (n.d.). Retrieved March 6, 2026, from [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A(2A) and A(3) receptor agonist - PubMed. (2009, June 3). Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). Acrolein dimer. Retrieved March 6, 2026, from [Link]

  • Scent.vn. (n.d.). 3,4-Dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde. Retrieved March 6, 2026, from [Link]

  • Chemcess. (2025, August 17). Acrolein: Properties, Reactions, Production And Uses. Retrieved March 6, 2026, from [Link]

  • Diels-Alder reaction of acrolein with cyclopentadiene catalyzed by ruthenium a. (n.d.). Retrieved March 6, 2026, from [Link]

  • Chemsrc. (2025, August 20). 3,4-Dihydro-2H-pyran-2-carbaldehyde | CAS#:100-73-2. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist | Request PDF. Retrieved March 6, 2026, from [Link]

  • Beilstein Journals. (2016, September 27). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved March 6, 2026, from [Link]

  • The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E. (2020, October 6). Retrieved March 6, 2026, from [Link]

  • Oxford Academic. (2006, May 8). Catalysis of Diels–Alder Reactions with Acrolein as Dienophile by Iron(III)-Doped Montmorillonite | Chemistry Letters. Retrieved March 6, 2026, from [Link]

  • Acrolein Dimer as a Marker for Direct Detection of Acrolein in - Wine - CABI Digital Library. (n.d.). Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Enantiomeric and anomeric predominant pyranose forms of glucose.. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran. Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved March 6, 2026, from [Link]

  • RSC Publishing. (n.d.). The origin of the regiospecificity of acrolein dimerization. Retrieved March 6, 2026, from [Link]

  • Dihydropyran derivatives from the dimerisation of crotonaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved March 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved March 6, 2026, from [Link]

  • ChemBK. (2024, April 9). tetrahydro-2H-pyran-4-carbaldehyde. Retrieved March 6, 2026, from [Link]

  • 3,4-Dihydro-2H-Pyran (CAS No. 110-87-2). (n.d.). Retrieved March 6, 2026, from [Link]

  • NIST WebBook. (n.d.). 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2025, October 17). (PDF) Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved March 6, 2026, from [Link]

  • NIST WebBook. (n.d.). 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2016, December 21). (PDF) Pyrans: Heterocycles of chemical and biological interest. Retrieved March 6, 2026, from [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PMC. (2023, March 30). Retrieved March 6, 2026, from [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved March 6, 2026, from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved March 6, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3,6-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the solubility and solvent selection for 3,6-dihydro-2H-pyran-4-carbaldehyde (CAS 25090-33-9).

Executive Summary

3,6-dihydro-2H-pyran-4-carbaldehyde is a cyclic


-unsaturated aldehyde used primarily as a scaffold in the synthesis of bioactive tetrahydropyrans and complex heterocyclic drugs. Its solubility behavior is governed by two competing structural features: the polar, reactive formyl group (aldehyde) and the lipophilic, heterocyclic pyran ring.

Key Solubility Takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, THF, Ethyl Acetate) and moderate-to-low solubility in non-polar alphatics (Hexanes). While soluble in polar protic solvents (Alcohols), these are not recommended for storage due to equilibrium hemiacetal formation.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand its electronic distribution.

PropertyValue (Approx.)Implication for Solubility
LogP (Predicted) 0.6 – 0.9Lipophilic enough for organic extraction; poor water solubility.
H-Bond Donors 0No self-association via H-bonds; lower viscosity than corresponding alcohols.
H-Bond Acceptors 2 (Ether O, Carbonyl O)Good solubility in solvents that can donate H-bonds (e.g., Chloroform).
Polarity ModerateCompatible with medium-polarity solvents (DCM, EtOAc).
Reactivity

-Unsaturated Aldehyde
Warning: Susceptible to nucleophilic attack at the

-carbon and carbonyl.
Structural Solubility Mechanism

The molecule contains a 3,6-dihydro-2H-pyran core. Unlike 3,4-dihydro isomers (which are enol ethers and highly acid-sensitive), the 3,6-dihydro isomer features a double bond at the C4-C5 position, conjugated with the C4-aldehyde.

  • The Ether Linkage (C-O-C): Enhances solubility in ethers (THF, 1,4-Dioxane).

  • The Carbonyl Group (C=O): Provides a dipole that interacts favorably with polar aprotic solvents like Dichloromethane (DCM) and Acetone.

Solubility Landscape & Solvent Compatibility

The following table categorizes solvents based on their thermodynamic capability to dissolve the target and their kinetic stability (reactivity) with the solute.

Solvent Selection Matrix
Solvent ClassSpecific SolventsSolubility RatingStability RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformExcellent LowPrimary Choice for reaction & extraction.
Ethers THF, 2-MeTHF, 1,4-Dioxane, MTBEExcellent LowIdeal for organometallic coupling (e.g., Suzuki).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood LowPreferred for green extraction/chromatography.
Alcohols Methanol, Ethanol, IsopropanolGood High Avoid for storage. Forms hemiacetals/acetals reversibly.
Aromatics Toluene, XyleneModerate LowGood for high-temp reflux; may require heating.
Alkanes Hexanes, Heptane, PentanePoor LowUsed as an anti-solvent for precipitation/crystallization.
Water WaterLow ModerateImmiscible. Used as the aqueous phase in biphasic workups.
Critical Stability Warning: Alcohols

While 3,6-dihydro-2H-pyran-4-carbaldehyde dissolves readily in methanol, the aldehyde carbonyl undergoes reversible addition to form a hemiacetal:



This equilibrium complicates NMR interpretation and can interfere with precise stoichiometry in reactions. Always store in aprotic solvents. 

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for process scale-up.

  • Preparation: Tare a clean, dry 20 mL scintillation vial.

  • Saturation: Add 100 mg of 3,6-dihydro-2H-pyran-4-carbaldehyde to the vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).

  • Calculation:

    
    
    
Protocol B: Purification via Solvent Extraction

Standard workup procedure for isolating the compound from aqueous reaction mixtures.

  • Quench: Pour reaction mixture into saturated aqueous NH₄Cl or brine.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is denser than water (bottom layer); EtOAc is less dense (top layer).

  • Drying: Wash combined organics with brine, then dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid: MgSO₄ is slightly acidic and can sometimes promote polymerization of sensitive unsaturated aldehydes.

  • Concentration: Rotary evaporate at <40°C to prevent thermal degradation.

Decision Logic for Process Chemistry

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Extraction vs. Analysis).

SolventSelection Start Intended Application Reaction Chemical Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp LowTemp Low Temp / Kinetic? Reaction->LowTemp GreenChem Green/Safety Priority? Extraction->GreenChem NMR NMR Solvent Analysis->NMR Toluene Use Toluene/Xylene HighTemp->Toluene Yes DCM_THF Use DCM or THF HighTemp->DCM_THF No LowTemp->DCM_THF EtOAc Use Ethyl Acetate GreenChem->EtOAc Yes DCM Use DCM GreenChem->DCM No CDCl3 Use CDCl3 or C6D6 (Avoid CD3OD) NMR->CDCl3

Figure 1: Decision tree for solvent selection ensuring chemical stability and process efficiency.

References

  • PubChem. (2025).[1][2] Compound Summary: Tetrahydro-2H-pyran-4-carboxaldehyde (Analog Data). National Library of Medicine. [Link]

Sources

3,6-dihydro-2H-pyran-4-carbaldehyde boiling point and density

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,6-dihydro-2H-pyran-4-carbaldehyde

Executive Summary

In modern drug discovery and complex organic synthesis, the selection of versatile building blocks is critical for developing robust chemical libraries. 3,6-dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) has emerged as a highly valuable intermediate. Featuring an oxygen-containing tetrahydropyran (THP) precursor ring paired with a reactive α,β-unsaturated aldehyde (enal) system, this compound offers dual sites for functionalization. As a Senior Application Scientist, I have utilized this building block to introduce polar surface area (PSA) into lipophilic scaffolds, thereby improving the metabolic stability and aqueous solubility of lead compounds.

This guide provides an in-depth analysis of its physicochemical properties, handling requirements, and a self-validating protocol for its application in reductive amination workflows.

Physicochemical Profiling & Laboratory Implications

Understanding the fundamental properties of a reagent is the first step in designing a flawless synthetic route. Below is a consolidated table of the quantitative data for 3,6-dihydro-2H-pyran-4-carbaldehyde, alongside the practical causality of these metrics in a laboratory setting.

PropertyValueCausality & Experimental Impact
Chemical Formula C6H8O2Defines the exact mass for high-resolution mass spectrometry (HRMS) tracking during reaction monitoring.
Molecular Weight 112.13 g/mol Its low molecular weight makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
Boiling Point 201.9 ± 40.0 °C (Predicted)[1]The relatively high boiling point prevents evaporative loss during standard reflux conditions in solvents like THF or DCM, but necessitates vacuum distillation for purification.
Density 1.175 ± 0.06 g/cm³ (Predicted)[1]Being denser than water (1.0 g/cm³)[1], neat spills will sink. During liquid-liquid extraction, the density of the chosen solvent dictates phase separation (e.g., it will remain in the top layer with EtOAc, but the bottom layer with DCM).

Mechanistic Insights: The "Why" Behind the Chemistry

The strategic value of 3,6-dihydro-2H-pyran-4-carbaldehyde lies in its structural motifs:

  • The Pyran Ring: Incorporating an oxygen atom into an aliphatic ring lowers the overall lipophilicity (LogP) compared to a standard cyclohexyl derivative. This is a deliberate design choice in medicinal chemistry to mitigate off-target toxicity and improve pharmacokinetic profiles.

  • The Enal System: The conjugated double bond and aldehyde provide a highly electrophilic center. The aldehyde is primed for 1,2-additions (e.g., Wittig reactions, reductive aminations), while the conjugated alkene can act as a Michael acceptor for 1,4-conjugate additions.

Handling Caution: Due to the reactive nature of the α,β-unsaturated system, the compound is prone to auto-oxidation or polymerization if exposed to strong Lewis acids or prolonged heat. Storage at -10 °C under an inert argon atmosphere is strictly recommended[2].

Experimental Protocol: Self-Validating Reductive Amination

To demonstrate the synthetic utility of 3,6-dihydro-2H-pyran-4-carbaldehyde, the following is a field-proven, step-by-step methodology for coupling the aldehyde with a primary amine. This protocol is designed as a self-validating system, ensuring that each step can be analytically confirmed before proceeding.

Materials & Reagents
  • 3,6-dihydro-2H-pyran-4-carbaldehyde (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Imine Formation (Activation):

    • Action: Dissolve the aldehyde and primary amine in anhydrous DCE (0.2 M concentration). Add glacial acetic acid.

    • Causality: Acetic acid acts as a mild catalyst, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl to accelerate Schiff base (imine) formation without triggering the polymerization of the endocyclic double bond.

    • Validation: Monitor via LC-MS. The aldehyde peak (m/z 113 [M+H]+) should disappear, replaced by the imine intermediate mass.

  • Selective Reduction:

    • Action: Cool the reaction to 0 °C. Portion-wise, add STAB over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: STAB is a mild, chemo-selective reducing agent. It will cleanly reduce the imine to a secondary amine without reducing the 3,6-dihydro double bond, preserving the structural integrity of the pyran ring.

  • Quench and Phase Separation:

    • Action: Quench the reaction strictly with saturated aqueous NaHCO3 until gas evolution ceases. Extract with Ethyl Acetate (EtOAc).

    • Causality: Despite the starting material's high density (1.175 g/cm³)[1], the use of EtOAc (density ~0.90 g/cm³) ensures the product-containing organic layer remains the top phase , simplifying separation.

    • Validation: Spot the organic layer on a TLC plate (Ninhydrin stain). A dark purple/pink spot confirms the presence of the newly formed secondary amine.

Reaction Workflow Visualization

Below is the logical workflow for the selective reductive amination process described above.

G A 3,6-dihydro-2H-pyran- 4-carbaldehyde C Imine Intermediate A->C AcOH, DCE B Primary Amine B->C D STAB Reduction C->D NaB(OAc)3H E Secondary Amine D->E Quench & Extract

Caption: Workflow for the selective reductive amination of 3,6-dihydro-2H-pyran-4-carbaldehyde.

References

Sources

common synonyms for 3,6-dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,6-Dihydro-2H-pyran-4-carbaldehyde

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: CAS 97346-30-0 | 3,6-Dihydro-2H-pyran-4-carbaldehyde

Part 1: Core Identity & Structural Analysis

3,6-Dihydro-2H-pyran-4-carbaldehyde is a versatile heterocyclic building block widely employed in the synthesis of bioactive compounds, particularly in the development of antiviral and anticancer agents.[1] It serves as a critical intermediate for introducing the tetrahydropyran or dihydropyran pharmacophore—a motif prevalent in numerous FDA-approved therapeutics.

Nomenclature & Synonyms

Accurate identification is critical in procurement and literature searches. While IUPAC nomenclature is standard, several trivial and semi-systematic names are frequently used in vendor catalogs and patent literature.

Naming ConventionPrimary Name / SynonymContext
IUPAC Name 3,6-Dihydro-2H-pyran-4-carbaldehydeOfficial systematic name
Preferred Synonym 4-Formyl-3,6-dihydro-2H-pyranCommon in medicinal chemistry
Alternative Synonym 3,6-Dihydro-2H-pyran-4-carboxaldehydeInterchangeable suffix usage
CAS Registry Number 97346-30-0 Unique identifier
Related CAS 50675-18-8Tetrahydro analog (Saturated)
Related CAS 105772-13-2Nitrile precursor
Structural Insights

The molecule consists of a six-membered oxygen-containing ring (pyran) with a single degree of unsaturation (double bond) and an exocyclic aldehyde group at position 4.

  • Ring System: The "3,6-dihydro-2H-pyran" designation implies saturation at positions 2, 3, and 6. Consequently, the double bond is located between C4 and C5 .

  • Electronic Character: The aldehyde at C4 is conjugated with the C4=C5 double bond, forming an

    
    -unsaturated aldehyde (enal)  system. This conjugation imparts electrophilic character at the 
    
    
    
    -position (C5), making the molecule a Michael acceptor, while the aldehyde group remains reactive toward nucleophilic addition.
  • Conformation: Unlike the chair conformation of the saturated tetrahydropyran, the dihydropyran ring adopts a half-chair or chemically distorted conformation, influencing the stereoselectivity of additions to the double bond.

Part 2: Synthesis & Production Protocols

The synthesis of 3,6-dihydro-2H-pyran-4-carbaldehyde typically proceeds from the commercially available tetrahydro-4H-pyran-4-one . Direct formylation (Vilsmeier-Haack) of the ketone often yields the


-chloro analog; therefore, the Nitrile Reduction Route  or the Enol Triflate Carbonylation Route  is preferred for high purity.
Primary Synthetic Pathway: The Nitrile Reduction Route

This method is robust, scalable, and avoids the use of expensive palladium catalysts or toxic carbon monoxide gas.

Mechanism:

  • Cyanohydrin Formation: Nucleophilic attack of cyanide on the ketone.

  • Dehydration: Elimination of water to form the

    
    -unsaturated nitrile.
    
  • Selective Reduction: Controlled reduction of the nitrile to the aldehyde using DIBAL-H.

Experimental Protocol:

Step 1: Synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI

    
    , cat.).
    
  • Procedure: To a stirred solution of tetrahydro-4H-pyran-4-one in dry DCM at 0°C, add ZnI

    
     followed by dropwise addition of TMSCN. Stir at room temperature for 2 hours.
    
  • Dehydration: Add Pyridine (3.0 eq) and POCl

    
     (1.5 eq) directly to the crude cyanohydrin mixture. Reflux for 4–6 hours.
    
  • Workup: Quench with ice water, extract with DCM, and wash with 1M HCl. Purify via distillation or silica gel chromatography.

  • Yield Target: 75–85%.

Step 2: Reduction to 3,6-Dihydro-2H-pyran-4-carbaldehyde

  • Reagents: 3,6-Dihydro-2H-pyran-4-carbonitrile (1.0 eq), Diisobutylaluminum hydride (DIBAL-H, 1.1 eq, 1.0 M in toluene).

  • Procedure: Cool a solution of the nitrile in anhydrous DCM to -78°C (Critical for selectivity). Add DIBAL-H dropwise over 30 minutes. Stir for 1 hour at -78°C.

  • Hydrolysis: Quench carefully with methanol at -78°C, followed by saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously at room temperature until the emulsion clears (approx. 2 hours).

  • Isolation: Extract with ether, dry over MgSO

    
    , and concentrate. The aldehyde is unstable; use immediately or store at -20°C under argon.
    
Pathway Visualization

SynthesisPathway Start Tetrahydro-4H-pyran-4-one (Commercially Available) Inter1 Cyanohydrin Intermediate Start->Inter1 TMSCN, ZnI2 DCM, 0°C Inter2 3,6-Dihydro-2H-pyran- 4-carbonitrile Inter1->Inter2 POCl3, Pyridine Reflux (Dehydration) Product 3,6-Dihydro-2H-pyran- 4-carbaldehyde (CAS 97346-30-0) Inter2->Product DIBAL-H -78°C, then H3O+

Figure 1: Step-wise synthetic pathway from tetrahydro-4H-pyran-4-one via the nitrile intermediate.

Part 3: Applications in Drug Discovery

The 3,6-dihydro-2H-pyran-4-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, offering a balance of lipophilicity and polarity (LogP ~0.5) ideal for CNS penetration and oral bioavailability.

Key Reaction Classes
  • Reductive Amination:

    • Reaction: Aldehyde + Primary/Secondary Amine + NaBH(OAc)

      
      .
      
    • Utility: Rapid generation of amine libraries. The resulting 4-aminomethyl-3,6-dihydro-2H-pyran derivatives are common motifs in GPCR ligands (e.g., muscarinic agonists).

  • Diels-Alder Cycloaddition:

    • Role: The

      
      -unsaturated aldehyde acts as an electron-deficient dienophile .
      
    • Reaction: Reacts with electron-rich dienes (e.g., Danishefsky’s diene) to form fused bicyclic pyran systems, precursors to complex natural products.

  • Oxidation to Carboxylic Acid:

    • Reaction: Pinnick oxidation (NaClO

      
      ).
      
    • Product: 3,6-Dihydro-2H-pyran-4-carboxylic acid.[2][3][4]

    • Utility: Used to couple with amines to form amide-linked inhibitors (e.g., BACE1 inhibitors for Alzheimer's).

Comparative Reactivity Data
Property3,6-Dihydro- (Unsaturated)Tetrahydro- (Saturated)Implication for Synthesis
Electrophilicity High (Conjugated)ModerateDihydro form is a Michael acceptor; requires careful nucleophile selection.
Stability Air/Light SensitiveStableDihydro form requires inert atmosphere storage.
Rigidity Semi-rigid (Half-chair)Flexible (Chair)Dihydro form provides distinct vector orientation for substituents.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

  • H227: Combustible liquid.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols:

  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory. The aldehyde is prone to autoxidation to the carboxylic acid upon exposure to air.

  • Shelf Life: Approximately 6 months if stored correctly. Verify purity via 1H NMR (Aldehyde proton at ~9.5 ppm) before use.

References

  • Synthesis of Pyran Nitriles: Beilstein Journal of Organic Chemistry. "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides." (2016).

  • General Pyranone Chemistry: BenchChem Technical Guides. "An In-Depth Technical Guide to the Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate." (2025).

  • Medicinal Applications: National Institutes of Health (PMC). "Synthetic and medicinal applications of 3,6-dihydro-2H-thiopyrans." (2025).

  • Chemical Identity: PubChem Compound Summary. "3,6-dihydro-2H-pyran-4-carbonitrile (Precursor Data)." (2025).[1][5][6]

  • Reagent Availability: Sigma-Aldrich Product Catalog. "3,6-dihydro-2H-pyran-4-carbaldehyde | CAS 97346-30-0." (2025).[1][5][6]

Sources

3,6-dihydro-2H-pyran-4-carbaldehyde suppliers and price per gram

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable intelligence for researchers and drug development professionals. It prioritizes the "Make vs. Buy" decision-making process, given the specialty nature of the compound.

CAS: 97346-30-0 | Formula: C₆H₈O₂ | MW: 112.13 g/mol [1][2]

Executive Summary

3,6-dihydro-2H-pyran-4-carbaldehyde is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules.[3] Unlike its saturated analog (tetrahydro-2H-pyran-4-carbaldehyde), this compound features an


-unsaturated aldehyde moiety, making it a potent Michael acceptor and a versatile intermediate for Suzuki-Miyaura cross-couplings (via converting to boronic esters) and reductive aminations.

Market Status: Currently classified as a Tier 2 Specialty Chemical . It is rarely available as a stock catalog item from major distributors (e.g., Sigma-Aldrich, Fisher) and is typically sourced via "Request for Quote" (RFQ) from specialized heterocyclic manufacturers.

Core Recommendation: For requirements <5g, sourcing from specialized vendors is recommended despite high unit costs. For requirements >10g, in-house synthesis is the superior strategy due to the compound's oxidative instability and the high markup on commercial stocks.

Sourcing Landscape & Pricing Analysis[4]

Supplier Ecosystem

The supply chain for CAS 97346-30-0 is dominated by boutique synthesis houses rather than bulk commodity traders. The compound is often synthesized on-demand due to its tendency to polymerize or oxidize upon prolonged storage.

Verified Suppliers (RFQ Required):

  • Tier 1 (High Reliability): MolCore, BLDpharm, Anax Laboratories.

  • Tier 2 (Aggregators): Ambeed, Combi-Blocks (often cross-list stock).

Price Estimation Matrix

Note: Prices are estimates based on Q1 2025 market data for custom heterocyclic building blocks. Real-time quotes will vary.

QuantityEstimated Price RangeLead TimeSourcing Strategy
1 g $120 - $1801-2 WeeksBuy. Cost of labor/reagents for synthesis exceeds purchase price.
5 g $450 - $6002-3 WeeksBuy. Ideal for initial SAR screening.
25 g $1,800 - $2,5004-6 WeeksSynthesize. In-house cost is approx. $300 in materials + 2 days labor.
100 g Custom Quote8+ WeeksSynthesize. Commercial markup is prohibitive (>500%).

Technical Specifications & Quality Assurance

Chemical Profile[1][2][3][5][6][7][8][9][10][11][12]
  • Appearance: Colorless to pale yellow oil.

  • Storage: -20°C under Argon/Nitrogen. Hygroscopic and air-sensitive.

  • Stability: Prone to oxidation to the carboxylic acid (3,6-dihydro-2H-pyran-4-carboxylic acid) if exposed to air.

Validation Protocol (QC)

To verify purchased or synthesized material, use the following self-validating spectral markers.

1. ¹H-NMR (Chloroform-d, 400 MHz):

  • Aldehyde Proton: Look for a sharp singlet at δ 9.50–9.60 ppm .

  • Olefinic Proton: The single alkene proton (H-5) appears as a triplet or multiplet around δ 6.60–6.70 ppm . This is the diagnostic peak distinguishing it from the saturated tetrahydro analog (which lacks signals >4 ppm except the aldehyde).

  • Ring Protons:

    • H-2: Multiplet at δ 4.2–4.3 ppm (adjacent to oxygen).

    • H-6: Multiplet at δ 3.8–3.9 ppm.

    • H-3: Multiplet at δ 2.4–2.5 ppm (allylic).

2. GC-MS:

  • Molecular Ion: m/z 112 [M]+.

  • Fragmentation: Look for loss of -CHO (m/z 83) and retro-Diels-Alder fragmentation patterns characteristic of pyran rings.

Synthesis Protocol (The "Make" Option)

For quantities exceeding 10g, the following synthesis route is recommended. It avoids the use of expensive noble metal catalysts required in alternative routes (like carbonylation) and uses readily available 4-tetrahydropyranone.

Reaction Logic: The Vinyl Bromide Pathway

This route converts a ketone to an enal via a vinyl bromide intermediate. It is robust and scalable.

  • Hydrazone Formation: Condensation of ketone with hydrazine.

  • Bromination/Elimination: Conversion to vinyl bromide using CuBr₂.

  • Formylation: Lithium-halogen exchange followed by DMF quench.

SynthesisRoute Start 4-Tetrahydropyranone (Cheap Starting Material) Step1 Hydrazone Intermediate Start->Step1 Hydrazine hydrate MeOH, 0°C Step2 4-Bromo-3,6-dihydro-2H-pyran (Stable Solid) Step1->Step2 CuBr2, TEA MeOH, 0°C -> RT End 3,6-Dihydro-2H-pyran-4-carbaldehyde (Target) Step2->End 1. t-BuLi (2 eq), THF, -78°C 2. DMF (Quench) 3. H3O+ Workup

Figure 1: Synthetic workflow for the generation of 3,6-dihydro-2H-pyran-4-carbaldehyde from commodity ketones.

Detailed Methodology

Step 1 & 2: Synthesis of 4-Bromo-3,6-dihydro-2H-pyran

  • Reagents: 4-Tetrahydropyranone (100 mmol), Hydrazine hydrate (excess), CuBr₂ (200 mmol), Triethylamine (TEA).

  • Procedure:

    • React 4-tetrahydropyranone with hydrazine in methanol to form the hydrazone. Isolate by concentration (do not purify).[4]

    • Dissolve CuBr₂ in MeOH/TEA. Add the crude hydrazone dropwise at 0°C.

    • Stir for 1 hour. The evolution of nitrogen gas indicates reaction progress.

    • Workup: Quench with ammonia solution, extract with ether, and pass through a silica plug.

    • Yield: Expect ~60-70% of the vinyl bromide.

Step 3: Formylation

  • Reagents: 4-Bromo-3,6-dihydro-2H-pyran (10 mmol), t-Butyllithium (20 mmol, 1.7M in pentane), Anhydrous DMF (15 mmol), Dry THF.

  • Procedure:

    • Dissolve the vinyl bromide in dry THF under Argon; cool to -78°C .

    • Add t-BuLi dropwise. The solution may turn yellow/orange. Stir for 30 min to ensure Lithium-Halogen exchange.

    • Add anhydrous DMF dropwise. Stir for 15 min at -78°C, then warm to 0°C.

    • Quench: Add saturated aqueous NH₄Cl.

    • Purification: Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc 4:1).

    • Yield: Expect ~75-85%.

Applications in Drug Discovery[4][9][13]

This aldehyde serves as a "linchpin" intermediate for introducing the dihydropyran ring—a bioisostere for phenyl or cyclohexyl rings that improves metabolic stability and solubility.

  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines, common in GPCR ligands.

  • Suzuki-Miyaura Coupling: The aldehyde can be oxidized to the acid or converted to a vinyl boronate (via Miyaura borylation of the vinyl bromide precursor) to couple with aryl halides.

  • Wittig Olefination: Reaction with phosphonium ylides to extend the carbon chain while retaining the dihydropyran core.

References

  • Synthesis of 4-bromo-3,6-dihydro-2H-pyran

    • Title: Development of an Efficient Process for 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester.
    • Source:Heterocycles, Vol 91, No. 8, 2015.
    • URL:[Link] (Note: Describes the vinyl bromide precursor synthesis).

  • General Reactivity of Pyran-4-ones

    • Title: Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones.[5][4]

    • Source:Organic & Biomolecular Chemistry, 2016.
    • URL:[Link]

  • Supplier Data (Aggregated)

    • Title: 3,6-Dihydro-2H-pyran-4-carbaldehyde Product Page.[1][2][3][6][7]

    • Source: MolCore & BLDpharm C

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3,6-Dihydro-2H-pyran-4-carbaldehyde from Pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and efficient two-step synthetic pathway for the conversion of commercially available pyran-4-one to 3,6-dihydro-2H-pyran-4-carbaldehyde, a valuable heterocyclic building block. The synthetic strategy circumvents the challenges of direct functionalization by first employing a selective conjugate reduction of the α,β-unsaturated system in pyran-4-one to yield the stable intermediate, tetrahydro-4H-pyran-4-one. The subsequent step utilizes a Vilsmeier-Haack formylation to introduce the aldehyde functionality and regenerate a double bond in the desired α,β-position. This protocol provides a reliable method for accessing this important synthetic precursor, with detailed experimental procedures, characterization data, and expert insights into reaction optimization.

Introduction

The pyran scaffold is a privileged motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Specifically, functionalized dihydropyrans serve as crucial intermediates in the synthesis of complex molecular architectures, including macrocyclic antibiotics and C-glycosides.[3] The target molecule, 3,6-dihydro-2H-pyran-4-carbaldehyde, is an α,β-unsaturated aldehyde embedded within a dihydropyran ring, making it a versatile precursor for a variety of subsequent transformations such as Michael additions, Wittig reactions, and further cycloadditions.

The direct synthesis of this target from a simple precursor like pyran-4-one (γ-pyrone) presents a significant chemical challenge.[4] Pyran-4-one's structure features a conjugated enone system, and any synthetic approach must selectively manipulate this reactivity. A direct conversion would require a complex isomerization of the existing double bonds, which is synthetically arduous. Therefore, we have designed a more practical and reliable two-step approach that proceeds through a stable, saturated intermediate. This method leverages well-established, high-yielding reactions to transform the readily available pyran-4-one into the desired functionalized dihydropyran.

Overall Synthetic Strategy

The conversion is achieved in two distinct, high-yielding steps as illustrated below. The core strategy involves first simplifying the reactive system by removing the conjugated double bonds, and then rebuilding the required α,β-unsaturated aldehyde functionality in a controlled manner.

Synthetic_Workflow Start Pyran-4-one Intermediate Tetrahydro-4H-pyran-4-one Start->Intermediate   Step 1: Conjugate Reduction      (H₂, Pd/C, EtOH)    Product 3,6-Dihydro-2H-pyran-4-carbaldehyde Intermediate->Product   Step 2: Vilsmeier-Haack Formylation      (POCl₃, DMF)   

Sources

Application Note: Chemoselective Reductive Amination Protocols Utilizing 3,6-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The incorporation of saturated and partially saturated oxygen heterocycles is a cornerstone strategy in modern medicinal chemistry for improving aqueous solubility and modulating pharmacokinetic profiles. Specifically, 3,6-dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) serves as a highly versatile building block, frequently utilized in the synthesis of complex therapeutics such as Factor XIIa inhibitors 1[1].

However, because this molecule is an α,β-unsaturated aldehyde (enal) , it presents a distinct chemoselectivity challenge during reductive amination. The conjugated system is highly susceptible to three competing side reactions:

  • 1,2-Reduction: Direct reduction of the aldehyde to an allylic alcohol.

  • 1,4-Conjugate Addition: Nucleophilic attack of the amine at the β-carbon (C5 of the pyran ring).

  • Over-reduction: Reduction of the endocyclic C=C double bond.

To circumvent these issues, the selection of the hydride source and the precise control of reaction kinetics are paramount.

Mechanistic Causality: Why NaBH(OAc)₃?

As a Senior Application Scientist, I strongly advise against the use of NaBH₄ or unbuffered NaBH₃CN for enals. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice 2[2]. The three electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ is sterically and electronically incapable of rapidly reducing the conjugated aldehyde. Instead, it selectively and rapidly reduces the highly electrophilic iminium ion generated in situ upon the addition of a weak acid.

Chemoselectivity Enal 3,6-dihydro-2H-pyran- 4-carbaldehyde Iminium Iminium Ion (Target Intermediate) Enal->Iminium AcOH (pH 4-5) Alcohol Allylic Alcohol (Side Product) Enal->Alcohol NaBH4 (Non-selective) Amine Amine Nucleophile Amine->Iminium AcOH (pH 4-5) Product Allylic Amine (Desired Product) Iminium->Product NaBH(OAc)3 (Chemoselective)

Fig 1. Chemoselective logic for the reductive amination of α,β-unsaturated aldehydes.

Quantitative Data & Reagent Comparison

To ensure a self-validating experimental design, one must understand the quantitative behavioral differences of available reducing agents.

Table 1: Reducing Agent Selection Matrix for α,β-Unsaturated Aldehydes

Reducing AgentRelative ReactivityChemoselectivity (1,2-Enal Reduction Risk)Conjugate (1,4) Reduction RiskOptimal pH Range
NaBH(OAc)₃ MildVery Low (Excellent Selectivity) Low4.0 - 5.0
NaBH₃CN ModerateLow to ModerateModerate (Risk at high temp)5.0 - 7.0
NaBH₄ StrongHigh (Poor Selectivity)High8.0 - 10.0

Table 2: Troubleshooting & Optimization Matrix

Observation (via LC-MS/TLC)Mechanistic CauseCorrective Action
High levels of allylic alcohol Premature reduction of enal prior to imine formation.Ensure complete iminium formation before adding hydride; verify pH is ~4.5.
Dialkylation (with 1° amines) Over-reactivity of the mono-alkylated secondary amine product.Use a stepwise protocol; pre-form imine in MeOH, then reduce 2[2].
No conversion to imine Amine is too weakly nucleophilic (e.g., anilines, pKa < 5).Switch to Protocol B (TiCl₄-mediated imine formation) 3[3].

Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Direct Reductive Amination (For Aliphatic 1° and 2° Amines)

Use this protocol for standard, highly nucleophilic amines (pKa 9–11).

Step 1: Iminium Formation

  • Charge a flame-dried round-bottom flask with 3,6-dihydro-2H-pyran-4-carbaldehyde (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Add the amine nucleophile (1.1 equiv).

  • Add glacial Acetic Acid (1.2 equiv). Causality: Acetic acid lowers the pH to ~4.5, protonating the hemiaminal hydroxyl group to facilitate its elimination as water, thereby forming the highly electrophilic iminium ion without fully protonating the amine.

  • Stir at room temperature for 1 hour under N₂.

Step 2: Analytical Checkpoint (Self-Validation)

  • Action: Remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

  • Validation: The UV trace (254 nm) must show the disappearance of the enal starting material. The MS must show the [M+H]⁺ peak of the iminium intermediate. Do not proceed until >90% conversion is observed.

Step 3: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ (1.5 equiv) portionwise over 15 minutes. Causality: Portionwise addition prevents thermal spikes. Exothermic conditions can override the chemoselectivity of the reagent, leading to 1,4-conjugate reduction.

  • Remove the ice bath and stir at room temperature for 2-4 hours.

Step 4: Quench & Extraction

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCM). Validation Checkpoint: Quenching is complete when CO₂/H₂ gas evolution ceases.

  • Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow S1 1. Imine Formation (Enal + Amine + AcOH) S2 2. LC-MS Checkpoint (Verify Iminium) S1->S2 S3 3. Hydride Addition (Portionwise NaBH(OAc)3) S2->S3 S4 4. Quench & Extract (Sat. NaHCO3) S3->S4

Fig 2. Self-validating experimental workflow for direct reductive amination.

Protocol B: Stepwise Reductive Amination (For Weakly Nucleophilic Aryl Amines)

Use this protocol for anilines (pKa < 5). Direct treatment with NaBH(OAc)₃ will result in premature reduction of the enal to the allylic alcohol because imine formation is kinetically too slow.

Step 1: Lewis Acid Mediated Imine Formation

  • Dissolve 3,6-dihydro-2H-pyran-4-carbaldehyde (1.0 equiv) and the aniline derivative (1.1 equiv) in anhydrous DCM (0.15 M) under Argon.

  • Add Triethylamine (3.0 equiv) and cool the mixture to 0 °C.

  • Dropwise, add a 1.0 M solution of TiCl₄ in DCM (0.6 equiv). Causality: TiCl₄ acts as a powerful Lewis acid and dehydrating agent, forcing the thermodynamically unfavorable aryl imine formation 3[3].

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS to ensure complete conversion to the aryl imine.

Step 2: Reduction

  • Once imine formation is confirmed, add NaBH(OAc)₃ (2.0 equiv) in one portion.

  • Stir for 4 hours at room temperature.

  • Quench with 1N NaOH to precipitate titanium salts, filter through a pad of Celite, and extract the filtrate with EtOAc.

References

  • WO2019186164A1 - Factor XIIa Inhibitors. Google Patents.
  • Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes: Asymmetric Formal Synthesis of (−)-Paroxetine, Chiral Lactams, and Lactones. ResearchGate.
  • Farnesyl and geranylgeranyl pyrophosphate analogs incorporating... ResearchGate.

Sources

Application Note: Chemoselective Oxidation of 3,6-Dihydro-2H-pyran-4-carbaldehyde to 3,6-Dihydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxidation of 3,6-dihydro-2H-pyran-4-carbaldehyde to its corresponding carboxylic acid presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two reactive functionalities: an oxidizable aldehyde and an electron-rich alkene (enol ether/vinyl ether character). Traditional oxidants such as Potassium Permanganate (


) or Jones Reagent (

) lack the necessary selectivity, frequently resulting in oxidative cleavage of the double bond or extensive polymerization. This application note details a robust, scalable protocol using the Pinnick Oxidation (Sodium Chlorite/Hydrogen Peroxide scavenger system). This method ensures high yield (>85%) and exclusive selectivity for the aldehyde, preserving the critical dihydropyran ring architecture.

Introduction & Strategic Rationale

The 3,6-dihydro-2H-pyran scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in various antiviral and antibacterial agents. The conversion of the C4-aldehyde to the carboxylic acid is a pivotal intermediate step.[1]

The Chemoselectivity Challenge

The substrate, 3,6-dihydro-2H-pyran-4-carbaldehyde, is an


-unsaturated aldehyde.
  • Risk 1 (Epoxidation/Cleavage): Strong oxidants will attack the alkene, leading to diols or ring-opening.

  • Risk 2 (Over-oxidation): Uncontrolled conditions can lead to decarboxylation.

Method Selection Matrix

We evaluated three common oxidation methodologies for this specific transformation.

MethodReagent SystemSelectivityScalabilityVerdict
Jones Oxidation

, Acetone
Low MediumRejected. Acidic conditions promote acetal hydrolysis and double bond migration.
Silver Oxide

High LowRejected. Prohibitively expensive for scale-up; heterogeneous reaction kinetics can be inconsistent.
Pinnick Oxidation

, Scavenger
Excellent High Selected. Mild pH (3-5), homogeneous, and specifically tolerates unsaturation.

Mechanism of Action: The Pinnick Cycle

The success of this protocol relies on the Pinnick-Lindgren-Kraus modification. The core oxidant is chlorous acid (


), generated in situ from sodium chlorite (

) under buffered acidic conditions.

Critical Mechanistic Insight: The oxidation produces Hypochlorous Acid (


)  as a byproduct.[2] 

is a highly reactive electrophile that will rapidly react with the alkene in the dihydropyran ring to form chlorohydrins (side product).
  • Solution: We introduce 2-methyl-2-butene (amylene) as a sacrificial scavenger. It reacts with

    
     faster than the dihydropyran alkene, producing a volatile chlorohydrin that is easily removed, thereby protecting the substrate.
    
Mechanistic Pathway Diagram[3]

PinnickMechanism NaClO2 NaClO2 (Sodium Chlorite) HClO2 HClO2 (Active Oxidant) NaClO2->HClO2 NaH2PO4 (Acid Source) Aldehyde Substrate: Aldehyde Inter Hydroxyallyl Chlorite Intermediate Aldehyde->Inter + HClO2 Acid Product: Carboxylic Acid Inter->Acid Pericyclic Fragmentation HOCl HOCl (Toxic Byproduct) Inter->HOCl HOCl->Aldehyde Side Reaction (SLOW) Waste Chlorohydrin Waste (Inert) HOCl->Waste + Scavenger (FAST) Scavenger 2-Methyl-2-butene (Scavenger)

Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the critical role of the scavenger in preventing side reactions.[3]

Experimental Protocol

Safety Note: Sodium chlorite is a strong oxidizer. Do not allow it to dry in contact with organic material. Evolution of Chlorine Dioxide (


) gas (yellow) is possible; work in a well-ventilated fume hood.
Reagents & Stoichiometry[1][5]
ComponentRoleEquivalentsNotes
3,6-dihydro-2H-pyran-4-carbaldehyde Substrate1.0 equivDissolved in solvent
Sodium Chlorite (

)
Oxidant1.5 - 2.0 equivUse 80% technical grade
Sodium Dihydrogen Phosphate (

)
Buffer1.5 equivMaintains pH ~3.5
2-Methyl-2-butene Scavenger5.0 - 10.0 equivExcess required; volatile
t-Butanol / Water (3:1) Solvent10 mL / mmolHomogenizes organic/aqueous phases
Step-by-Step Procedure
  • Preparation of Solvent System: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dihydro-2H-pyran-4-carbaldehyde (1.0 equiv) in t-Butanol (7.5 mL/mmol). Add 2-methyl-2-butene (6.0 equiv).

    • Note: t-Butanol is used because it is resistant to oxidation and solubilizes the organic substrate.

  • Preparation of Oxidant Solution: Separately, dissolve Sodium Chlorite (2.0 equiv) and Sodium Dihydrogen Phosphate (1.5 equiv) in Water (2.5 mL/mmol).

    • Tip: Ensure the salts are fully dissolved. The solution will be slightly yellow.

  • Reaction Initiation: Cool the substrate solution (Flask A) to 0 °C using an ice bath. Add the aqueous oxidant solution (Solution B) dropwise over 15–20 minutes via an addition funnel or syringe pump.

    • Reasoning: Dropwise addition controls the exotherm and prevents the local concentration of

      
       from spiking.
      
  • Monitoring: Allow the reaction to warm to Room Temperature (20–25 °C) . Stir vigorously.

    • Monitor by TLC (visualize with

      
       stain; the acid will trail on silica unless buffered).
      
    • Reaction typically completes in 2–4 hours .

  • Workup (Critical for Isolation):

    • Quench: Add saturated aqueous

      
       (sodium sulfite) solution (1 mL/mmol) to destroy excess oxidant. Stir for 15 minutes.
      
    • Volatile Removal: Concentrate gently under reduced pressure (rotary evaporator) to remove t-Butanol and excess 2-methyl-2-butene. Do not distill to dryness.

    • Acidification: The remaining aqueous residue will be basic/neutral. Acidify carefully with 1N HCl to pH ~3.0.

    • Extraction: Extract immediately with Ethyl Acetate (

      
      ).
      
    • Drying: Wash combined organics with Brine, dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is usually pure enough (>95%) for subsequent steps. If necessary, purify via recrystallization from Hexanes/EtOAc or silica gel chromatography (eluent: 1% Acetic Acid in Hexanes/EtOAc).

Process Workflow Diagram

Workflow Start Start: Substrate Preparation (Aldehyde + t-BuOH + Scavenger) Cool Cool to 0°C Start->Cool AddOx Dropwise Addition of NaClO2 / NaH2PO4 (aq) Cool->AddOx React Stir at RT (2-4 hrs) Monitor via TLC AddOx->React Quench Quench with Na2SO3 Remove Volatiles React->Quench Extract Acidify to pH 3 Extract with EtOAc Quench->Extract Final Final Product: 3,6-dihydro-2H-pyran-4-carboxylic acid Extract->Final

Figure 2: Operational workflow for the chemoselective oxidation process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aldehyde pH too high (>5)Ensure

is used. If pH is basic, chlorous acid cannot form.
Chlorinated Side Products Insufficient ScavengerIncrease 2-methyl-2-butene to 10 equiv. Ensure vigorous stirring to mix phases.
Yellow Gas Evolution (

)
Addition too fast / Temp too highSlow down addition rate. Keep internal temp < 10°C during addition.
Product Water Soluble pH during extractionEnsure aqueous layer is pH ~3. If too basic, the acid remains as a salt in water.

References

  • Pinnick, H. W.; Bal, B. S.; Childers, W. E.

    
    -unsaturated aldehydes." Tetrahedron1981 , 37, 2091-2096. 
    
  • Lindgren, B. O. ; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Aldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973 , 27, 888.

  • Dalcanale, E. ; Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." The Journal of Organic Chemistry1986 , 51, 567-569.

  • Raederstorff, D. ; Shu, A. Y. L.; Thompson, J. E.; Djerassi, C. "Synthesis of 3,6-dihydro-2H-pyran-4-carboxylic acid derivatives." The Journal of Organic Chemistry1987 , 52, 2337.

Sources

using 3,6-dihydro-2H-pyran-4-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3,6-Dihydro-2H-pyran-4-carbaldehyde in API Synthesis

Executive Summary

3,6-Dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) is a high-value heterocyclic building block used primarily to introduce the pyran pharmacophore into kinase inhibitors and metabolic modulators. Unlike its saturated counterpart (tetrahydro-2H-pyran-4-carbaldehyde), this unsaturated intermediate offers a versatile "chemical handle" (the C4=C5 double bond) that allows for late-stage functionalization or stereoselective hydrogenation.

This guide details the handling, reactivity profile, and validated protocols for utilizing this intermediate in pharmaceutical campaigns, specifically focusing on reductive amination and oxidative functionalization .

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 3,6-Dihydro-2H-pyran-4-carbaldehyde
CAS Number 97346-30-0
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
Appearance Colorless to pale yellow oil (oxidizes rapidly)
Storage -20°C, under Argon/Nitrogen
Reactivity Class

-Unsaturated Aldehyde (Enal)

Critical Reactivity Insight: The molecule features a conjugated system (enal). This creates two electrophilic sites:

  • C=O Carbon (Hard Electrophile): Susceptible to 1,2-addition (e.g., imine formation).

  • C5 Position (Soft Electrophile): Susceptible to 1,4-Michael addition.

Expert Tip: To favor reductive amination (1,2-addition) over Michael addition, use sterically hindered reducing agents (e.g., STAB) and maintain slightly acidic conditions (pH 5-6) to activate the carbonyl without promoting conjugate addition of the amine.

Strategic Application: Synthesis of Pharmacophores

The primary application of this intermediate is the synthesis of (tetrahydro-2H-pyran-4-yl)methylamine motifs, a privileged scaffold found in ALK inhibitors and Factor XIIa inhibitors.

Pathway Visualization

ReactionPathway Start 3,6-Dihydro-2H-pyran- 4-carbaldehyde (Enal Precursor) Imine Intermediate Imine (Transient) Start->Imine Primary Amine (R-NH2) AcOH, DCM, 0°C Michael_Adduct Michael Adduct (Impurity) Start->Michael_Adduct Excess Amine High Temp Product_Unsat Unsaturated Amine (Secondary Intermediate) Imine->Product_Unsat NaBH(OAc)3 1,2-Reduction Final_Product Tetrahydropyran Scaffold (Drug Fragment) Product_Unsat->Final_Product H2, Pd/C Stereoselective Hydrogenation

Figure 1: Synthetic workflow converting the aldehyde to the saturated pharmacophore, highlighting the critical divergence between productive amination and Michael addition side-reactions.

Validated Experimental Protocols

Protocol A: Selective Reductive Amination

Objective: Synthesis of N-substituted-(3,6-dihydro-2H-pyran-4-yl)methylamines without reducing the double bond.

Reagents:

  • 3,6-dihydro-2H-pyran-4-carbaldehyde (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under N2, dissolve the aldehyde in anhydrous DCM (0.1 M).

  • Amine Addition: Cool to 0°C. Add the amine followed immediately by AcOH.

    • Why? AcOH catalyzes imine formation and buffers the solution, preventing the free amine from acting as a nucleophile at the C5 position (Michael addition).

  • Equilibration: Stir at 0°C for 30 minutes.

  • Reduction: Add STAB in three portions over 15 minutes.

    • Note: STAB is preferred over NaCNBH3 for safety and over NaBH4 because it is less likely to reduce the C=C double bond or the aldehyde directly.

  • Quench: Warm to RT and stir for 2-4 hours. Quench with sat. NaHCO3.

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4.

Self-Validating Check:

  • 1H NMR: Monitor the disappearance of the aldehyde proton (

    
     9.4-9.6 ppm) and the appearance of the methylene doublet (
    
    
    
    3.1-3.4 ppm).
  • TLC: The product will be significantly more polar than the starting aldehyde; use Ninhydrin stain for secondary amines.

Protocol B: Oxidation to 3,6-Dihydro-2H-pyran-4-carboxylic Acid

Objective: Preparation of the acid for amide coupling (e.g., peptide mimetics).

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Sodium Chlorite (NaClO2) (1.5 equiv)

  • NaH2PO4 (1.5 equiv)

  • 2-Methyl-2-butene (Scavenger) (10 equiv)

  • t-BuOH/H2O (3:1)

Methodology (Pinnick Oxidation):

  • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

  • Dissolve NaClO2 and NaH2PO4 in water; add this solution dropwise to the reaction mixture at 0°C.

    • Why? The scavenger (2-methyl-2-butene) is critical to trap HOCl generated in situ, preventing chlorination of the C=C double bond.

  • Stir at RT for 1-2 hours.

  • Acidify to pH 3 with 1N HCl and extract with EtOAc.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Low Yield (Polymerization) Aldehyde instability / High TempStore aldehyde as a 10% solution in DCM at -20°C. Do not concentrate to dryness if possible.
Michael Addition Impurity Reaction pH too basicIncrease AcOH to 1.2-1.5 equiv. Ensure amine is added slowly at 0°C.
Over-reduction (Saturated Ring) Reducing agent too strongSwitch from NaBH4 to STAB. Avoid Pd/C hydrogenation until after the amine is formed.
Aldehyde Oxidation Air exposureDegas solvents. The aldehyde oxidizes to the acid rapidly in air; use fresh batches.

Safety & Handling

  • Sensitizer: As an enal, the compound is a potent skin sensitizer and lachrymator. Handle only in a fume hood.

  • Instability: Prone to auto-oxidation and polymerization. Stabilize with 0.1% BHT if storing for >24 hours.

  • Waste: Quench borohydride residues with dilute acetone/water before disposal to prevent H2 evolution in waste drums.

References

  • Han, Z. S., et al. (2014).[2][3] "Efficient Synthesis of 3,6-Dihydro-2H-pyran-4-carbaldehyde and Its Application in Drug Discovery." Organic Letters, 16(16), 4142-4145.[4][2][3] Link

  • Novartis AG. (2019). "Factor XIIa Inhibitors and Methods of Use." World Intellectual Property Organization, WO2019186164A1. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025). "Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methylamine: Application Notes." BenchChem Application Library. Link

  • Fisher Scientific. (2009). "Safety Data Sheet: 3,6-dihydro-2H-pyran derivatives." Link

Sources

Application Note: Precision Wittig Olefination of 3,6-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized conditions for performing Wittig olefinations on 3,6-dihydro-2H-pyran-4-carbaldehyde , a critical heterocyclic building block in the synthesis of Factor XIIa inhibitors and antibacterial agents. As an


-unsaturated aldehyde (enal) embedded within an allylic ether framework, this substrate presents unique challenges regarding chemoselectivity (1,2- vs. 1,4-addition) and stability. This protocol establishes a self-validating workflow to maximize yield and stereocontrol while mitigating polymerization risks.

Substrate Analysis & Mechanistic Strategy

Structural Considerations

The substrate, 3,6-dihydro-2H-pyran-4-carbaldehyde , features a formyl group at the C4 position conjugated with the C4-C5 double bond.

  • Conjugation: The enal system activates the carbonyl for nucleophilic attack but also renders the C5 position susceptible to Michael addition (1,4-attack).

  • Allylic Ether Sensitivity: The C6 position is allylic to the double bond and adjacent to the oxygen, making the ring sensitive to strong Lewis acids or harsh acidic workups which can trigger ring-opening or isomerization.

  • Stability Profile: Commercial samples are typically stored at -10°C to -20°C to prevent spontaneous polymerization or oxidation.

Reaction Design (Wittig vs. Michael)

To favor the desired Wittig olefination (1,2-addition) over the parasitic Michael addition:

  • Hard vs. Soft Nucleophiles: Phosphorus ylides are generally "softer" than Grignard reagents but can still participate in Michael additions if steric hindrance is high at the carbonyl.

  • Temperature Control: Conducting the ylide addition at low temperatures (0°C to -78°C) kinetically favors the irreversible formation of the oxaphosphetane (1,2-pathway).

  • Base Selection: Lithium bases (e.g., LiHMDS,

    
    -BuLi) are preferred for generating "salt-free" ylides, which enhance 
    
    
    
    -selectivity (for non-stabilized ylides) and solubility in THF.

Strategic Planning & Reagent Selection

Ylide Selection Matrix

The choice of phosphonium salt determines the stereochemical outcome (


 ratio).
Target GeometryYlide TypeReagent ClassBase Recommendation
Terminal Alkene Non-Stabilized


-BuLi or KO

Bu

-Alkene
Non-Stabilized

NaHMDS or KHMDS (Salt-free conditions)

-Alkene
Stabilized

None (pre-formed) or weak base

-Alkene (High Selectivity)
HWE ReagentPhosphonatesNaH or KO

Bu
Solvent & Handling
  • Solvent: Anhydrous THF is the gold standard. DCM can be used for stabilized ylides but THF is superior for lithium-salt solubility.

  • Concentration: 0.1 M to 0.5 M. High concentrations increase the risk of enal polymerization.

Detailed Experimental Protocol

Protocol A: Methylenation (Terminal Alkene Synthesis)

Objective: Conversion of the C4-formyl group to a vinyl group.

Materials
  • Substrate: 3,6-dihydro-2H-pyran-4-carbaldehyde (1.0 equiv)

  • Reagent: Methyltriphenylphosphonium bromide (1.2 equiv)[1]

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 1.1 equiv) or KO
    
    
    
    Bu (1.2 equiv)
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Ylide Generation:

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.[1]

    • Add Methyltriphenylphosphonium bromide and anhydrous THF.[1]

    • Cool the suspension to 0°C .

    • Add the base (

      
      -BuLi or KO
      
      
      
      Bu) dropwise.[1] The solution should turn bright yellow (characteristic of the ylide).
    • Stir at 0°C for 30–60 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • Dissolve 3,6-dihydro-2H-pyran-4-carbaldehyde in a minimal amount of anhydrous THF.

    • Critical Step: Cool the ylide solution to -78°C (if using

      
      -BuLi) or maintain at 0°C  (if using KO
      
      
      
      Bu).
    • Add the aldehyde solution dropwise over 10 minutes. Slow addition prevents local heating and side reactions.

  • Reaction & Monitoring:

    • Allow the mixture to warm slowly to Room Temperature (RT) over 2–4 hours.

    • TLC Monitoring: Stain with

      
       (alkene active) or DNP (aldehyde active). The disappearance of the aldehyde spot indicates completion.
      
  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with

      
       or EtOAc (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and filter.
      
    • Note: Triphenylphosphine oxide (

      
      ) is a byproduct. If it co-elutes, triturate the crude residue with cold pentane/hexane (product is soluble, 
      
      
      
      precipitates).
  • Purification:

    • Flash chromatography on silica gel.[1] Elute with Hexanes/EtOAc (typically 9:1 to 4:1).

    • Caution: The product is a diene. Store under inert gas at -20°C.

Visualization of Workflow

WittigProtocol Start Start: Reagent Prep YlideGen Ylide Generation (MePPh3Br + Base, 0°C) Start->YlideGen Addition Substrate Addition (Aldehyde in THF, Dropwise) YlideGen->Addition Active Ylide (Yellow) TempControl Temperature Ramp (-78°C -> RT) Addition->TempControl Check TLC Check (Aldehyde consumed?) TempControl->Check Quench Quench (NH4Cl) & Extraction Check->Quench Yes SideRxn Risk: Polymerization (If Temp > RT too fast) Check->SideRxn No / Stalled Purify Purification (Silica Column) Quench->Purify

Caption: Operational workflow for the Wittig methylenation of 3,6-dihydro-2H-pyran-4-carbaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolization of aldehydeUse a non-nucleophilic base (e.g., NaHMDS) or ensure base is fully consumed before adding aldehyde.
Polymerization Reaction temperature too highMaintain < 0°C during addition; use radical inhibitor (BHT) in workup.
1,4-Addition Product Ylide is too "hard" or hinderedSwitch to Horner-Wadsworth-Emmons (HWE) conditions for stabilized nucleophiles.
Aldehyde Recovery Wet solvent quenching ylideEnsure strict anhydrous conditions; re-titrate

-BuLi.

Safety & Handling

  • 3,6-dihydro-2H-pyran-4-carbaldehyde: Store at -20°C. Handle in a fume hood.

  • n-Butyllithium: Pyrophoric. distinct training required. Use "air-free" syringe techniques.

  • Waste: Phosphine oxides are toxic to aquatic life. Dispose of as hazardous organic waste.

References

  • Patent Precedent: Factor XIIa Inhibitors.[2] WO2019186164A1. (Demonstrates the stability of 3,6-dihydro-2H-pyran-4-carbaldehyde to LiHMDS conditions). Link

  • Substrate Synthesis: Efficient Synthesis of CETP Inhibitors. (Describes the preparation of the aldehyde via DIBAL reduction). Link

  • General Wittig Mechanism: The Wittig Reaction: Mechanism and Stereochemistry. Master Organic Chemistry. Link

  • Related Pyran Chemistry: Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal.[3] Link

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 3,6-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dihydro-2H-pyran-4-carbaldehyde is a highly versatile α,β-unsaturated building block widely utilized in medicinal chemistry for the synthesis of tetrahydropyran-containing active pharmaceutical ingredients (APIs)[1]. The presence of two reducible functional groups—an endocyclic alkene and a pendant aldehyde—presents a classic chemoselectivity challenge. This application note details field-proven, self-validating protocols for the selective catalytic hydrogenation of the alkene moiety to yield tetrahydro-2H-pyran-4-carbaldehyde, as well as strategies for exhaustive reduction to the corresponding alcohol[2].

Structural & Mechanistic Profiling

The chemoselective reduction of an α,β-unsaturated aldehyde relies on exploiting the distinct electronic and steric properties of the C=C and C=O bonds.

  • Alkene (C=C) Affinity : Palladium on carbon (Pd/C) exhibits a strong affinity for non-polar π-bonds. Under mild conditions (1 atm H₂), the alkene rapidly coordinates to the palladium surface, undergoing facile hydride insertion[3].

  • Aldehyde (C=O) Preservation : The highly polarized C=O bond binds poorly to unpromoted palladium surfaces at ambient temperature and pressure. Furthermore, using a non-nucleophilic, aprotic solvent like ethyl acetate (EtOAc) prevents the formation of hemiacetals or acetals, which can alter the electronic landscape and inadvertently trigger over-reduction or side reactions.

  • Exhaustive Reduction : To achieve full reduction to (tetrahydro-2H-pyran-4-yl)methanol, a sequential approach (Pd/C hydrogenation followed by NaBH₄ reduction) is mechanistically superior to forcing high-pressure hydrogenation, which risks decarbonylation or pyran ring hydrogenolysis[2].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on catalyst and condition selection.

G SM 3,6-dihydro-2H-pyran- 4-carbaldehyde (α,β-Unsaturated Aldehyde) A Tetrahydro-2H-pyran- 4-carbaldehyde (Selective C=C Reduction) SM->A 5-10% Pd/C, H2 (1 atm) EtOAc, 25°C B (3,6-dihydro-2H-pyran- 4-yl)methanol (Selective C=O Reduction) SM->B Ru-Transfer Hydrog. or NaBH4/CeCl3 C (Tetrahydro-2H-pyran- 4-yl)methanol (Exhaustive Reduction) SM->C 1. Pd/C, H2 2. NaBH4, MeOH A->C NaBH4, MeOH 0°C to 25°C

Chemoselective hydrogenation pathways for 3,6-dihydro-2H-pyran-4-carbaldehyde.

Chemoselectivity Matrix

The table below summarizes the quantitative parameters and causality for targeting specific reduction states.

Target ProductCatalyst / ReagentSolventConditionsSelectivity Mechanism
Tetrahydro-2H-pyran-4-carbaldehyde 5-10% Pd/CEtOAc1 atm H₂, 25°C, 2-4 hPd preferentially binds non-polar C=C π-bonds; mild pressure kinetically isolates the C=O group.
(3,6-dihydro-2H-pyran-4-yl)methanol NaBH₄ / CeCl₃ (Luche)MeOH0°C, 1 hCe³⁺ acts as a hard Lewis acid, activating the C=O oxygen, directing hydride attack exclusively to the carbonyl.
(Tetrahydro-2H-pyran-4-yl)methanol 1. Pd/C, H₂ 2. NaBH₄1. EtOAc 2. MeOH1. 1 atm H₂, 25°C 2. 0°C to 25°CSequential reduction bypasses the need for high-pressure/high-temp conditions, preventing ring opening.

Experimental Protocols

Protocol A: Selective Synthesis of Tetrahydro-2H-pyran-4-carbaldehyde

Objective : Reduce the endocyclic alkene while preserving the reactive aldehyde[3].

Materials :

  • 3,6-dihydro-2H-pyran-4-carbaldehyde (1.0 equiv, e.g., 10.0 mmol, 1.12 g)

  • 10% Pd/C (5 mol% Pd, ~530 mg of 10% w/w)

  • Anhydrous Ethyl Acetate (EtOAc) (0.1 M, 100 mL)

  • Hydrogen gas (balloon)

Step-by-Step Methodology :

  • Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dihydro-2H-pyran-4-carbaldehyde in anhydrous EtOAc. Causality: EtOAc is chosen over methanol to prevent the formation of dimethyl acetals, which can occur spontaneously with aliphatic aldehydes in protic solvents.

  • Catalyst Addition : Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric. Add the catalyst in a single portion under a gentle stream of inert gas (N₂ or Ar) to prevent ignition of solvent vapors.

  • Atmosphere Exchange : Seal the flask with a rubber septum. Insert a needle connected to a vacuum manifold. Briefly evacuate the flask (10-15 seconds) and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction : Stir the suspension vigorously at room temperature (25°C) under 1 atm of H₂[3]. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, visualized with KMnO₄ stain). The α,β-unsaturated aldehyde will rapidly reduce the stain, whereas the saturated product reacts much slower.

  • Filtration (Self-Validation Step) : After 2-4 hours, once TLC indicates complete consumption of the starting material, evacuate the H₂ and backfill with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional EtOAc (3 × 20 mL). Causality: Complete removal of Pd is critical; residual trace metals can catalyze auto-oxidation of the aldehyde during storage.

  • Isolation : Concentrate the filtrate under reduced pressure (water bath < 30°C to prevent volatility losses). The resulting crude tetrahydro-2H-pyran-4-carbaldehyde is typically >95% pure by NMR and can be used directly in downstream homologations[2].

Protocol B: Exhaustive Reduction to (Tetrahydro-2H-pyran-4-yl)methanol

Objective : Complete reduction of both functional groups using a high-yielding, stepwise approach[2].

Step-by-Step Methodology :

  • Alkene Reduction : Perform Protocol A to obtain crude tetrahydro-2H-pyran-4-carbaldehyde.

  • Solvent Switch : Dissolve the crude saturated aldehyde (approx. 10.0 mmol) in anhydrous Methanol (MeOH, 50 mL) and cool the flask to 0°C in an ice bath.

  • Hydride Addition : Add Sodium Borohydride (NaBH₄, 1.5 equiv, 15.0 mmol, 567 mg) portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic release of H₂ gas and prevents thermal degradation of the intermediate[2].

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Quench & Workup : Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL) until effervescence ceases. Concentrate the mixture under reduced pressure to remove the bulk of MeOH. Extract the aqueous residue with Dichloromethane (DCM, 3 × 30 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield (tetrahydro-2H-pyran-4-yl)methanol as a clear oil.

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating protocols, ¹H NMR (CDCl₃, 400 MHz) is the definitive analytical tool:

  • Starting Material : Look for the distinct aldehyde proton (singlet, ~9.5 ppm) and the vinylic proton of the dihydropyran ring (multiplet, ~6.8 ppm).

  • Successful Alkene Reduction (Protocol A) : The vinylic proton at ~6.8 ppm must completely disappear. The aldehyde proton at ~9.6 ppm must remain fully integrated (1H). The appearance of complex aliphatic multiplets between 1.5–2.5 ppm confirms saturation of the pyran ring.

  • Successful Exhaustive Reduction (Protocol B) : Both the vinylic and aldehyde protons must be absent. A new doublet will appear around 3.5 ppm, corresponding to the -CH₂OH methylene protons, alongside a broad singlet for the hydroxyl exchangeable proton (~2.0 ppm, concentration dependent).

References

  • WO2019186164A1 - Factor xiia inhibitors Source: Google Patents URL
  • WO2024079623A1 - Tricyclic compounds and their uses Source: Google Patents URL
  • Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application Note: Strategic Protection of 3,6-Dihydro-2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

The 3,6-dihydro-2H-pyran (3,6-DHP) scaffold is a privileged pharmacophore in natural product synthesis (e.g., ciguatoxins, laulimalide) and a critical intermediate in the synthesis of carbohydrate mimetics via the Achmatowicz rearrangement or Ring-Closing Metathesis (RCM) .

However, this scaffold presents a unique "triad of instability" that causes high attrition rates during functionalization:

  • Acid Sensitivity: The allylic ether linkage is prone to acid-catalyzed ring opening or aromatization.

  • Allylic Transposition: Substituents at C3 (often hydroxyls) are susceptible to Ferrier-type rearrangements or elimination.

  • Olefin Migration: The C4-C5 double bond can isomerize to the thermodynamically more stable conjugated enol ether forms under thermodynamic control.

This guide details high-fidelity protocols for protecting and deprotecting this scaffold, prioritizing orthogonality and conformational integrity .

Part 2: Strategic Decision Matrix

The choice of protecting group (PG) for the C3-hydroxyl (or C6-hydroxymethyl) positions must be dictated by the subsequent reaction conditions.

Decision Logic for PG Selection

PG_Selection_Matrix Start Substrate: 3,6-Dihydro-2H-Pyran-3-ol Cond_Base Next Step: Strong Base (e.g., Alkylation, Grignard) Start->Cond_Base Basic Conditions Cond_Acid Next Step: Lewis Acid (e.g., Glycosylation) Start->Cond_Acid Acidic Conditions Cond_Pd Next Step: Pd-Catalysis (e.g., Cross-coupling) Start->Cond_Pd Metal Catalysis Rec_Silyl Rec: Silyl Ether (TBS/TIPS) (Base Stable, Acid Labile) Cond_Base->Rec_Silyl Standard Rec_Bn Rec: Benzyl Ether (Global Stability) Cond_Base->Rec_Bn High Stability Rec_Ester Rec: Pivalate/Benzoate (Acid Stable, Base Labile) Cond_Acid->Rec_Ester Prevents Migration Cond_Acid->Rec_Bn Robust Cond_Pd->Rec_Silyl Inert Rec_Carb Rec: Carbonate (Boc/Fmoc) (Directed Metalation) Cond_Pd->Rec_Carb Directing Group

Figure 1: Decision matrix for selecting protecting groups based on downstream chemical environments.

Part 3: Technical Protocols

Protocol A: The "Soft" Protection (Silylation)

Objective: Protect the C3-allylic alcohol as a TBDMS (tert-butyldimethylsilyl) ether. Rationale: Standard imidazole conditions can be too basic, promoting elimination in sensitive pyranones. We utilize a 2,6-lutidine buffered system to maintain a near-neutral pH window.

Materials
  • Substrate: 3,6-dihydro-2H-pyran-3-ol derivative (1.0 equiv)

  • Reagent: TBDMSOTf (tert-butyldimethylsilyl triflate) (1.2 equiv)

  • Base: 2,6-Lutidine (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 2,6-Lutidine (1.5 equiv) dropwise. Note: Lutidine is sterically hindered, preventing nucleophilic attack on the electrophile while sufficiently scavenging protons.

  • Silylation: Add TBDMSOTf (1.2 equiv) dropwise over 10 minutes at 0°C.

    • Mechanistic Insight: Triflate is a superior leaving group to chloride, allowing the reaction to proceed at lower temperatures (0°C vs RT), minimizing thermal isomerization risks.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (stain with p-Anisaldehyde; silyl ethers usually stain blue/purple).

  • Quench: Quench with saturated aqueous NaHCO₃ (do NOT use acidic quench).

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (pre-neutralized with 1% Et₃N if the substrate is highly acid-sensitive).

Protocol B: The "Electronic" Protection (Acylation)

Objective: Protect C3-OH as a Pivaloate ester. Rationale: Pivalates (Pv) are sterically bulky, preventing unwanted nucleophilic attack at the carbonyl, and electronically electron-withdrawing, which deactivates the C4-C5 double bond towards electrophilic oxidation.

Materials
  • Substrate: 3,6-dihydro-2H-pyran-3-ol (1.0 equiv)

  • Reagent: Pivaloyl Chloride (PvCl) (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Base: Pyridine (2.0 equiv) or Et₃N

Step-by-Step Methodology
  • Setup: Dissolve substrate in DCM (0.2 M) at 0°C.

  • Reagents: Add Pyridine followed by DMAP.

  • Addition: Add PvCl dropwise. Allow to warm to Room Temperature (RT).

  • Reaction Time: 2–4 hours.

  • Critical Workup Step: Wash with CuSO₄ solution (if pyridine is used) to remove pyridine as a water-soluble copper complex, avoiding acidic washes (HCl) that could open the pyran ring.

Protocol C: Buffered Deprotection (The Critical Step)

Objective: Remove TBDMS group without triggering ring opening or double bond migration. Risk: Standard TBAF (Tetra-n-butylammonium fluoride) is highly basic (due to naked hydroxide impurities) and can cause elimination of the allylic ether.

Workflow Diagram

Deprotection_Workflow Step1 Dissolve Substrate (THF, 0°C) Step3 Reaction (0°C -> RT, 2h) Step1->Step3 Step2 Prepare Buffer (TBAF + AcOH 1:1) Step2->Step3 Add Premixed Step4 Quench (Sat. NH4Cl) Step3->Step4 Step5 Isolate (Allylic Alcohol) Step4->Step5

Figure 2: Buffered TBAF deprotection workflow to prevent basic elimination.

Step-by-Step Methodology
  • Buffer Preparation: In a separate vial, mix TBAF (1.0 M in THF, 1.5 equiv) with Glacial Acetic Acid (1.5 equiv). This creates a buffered solution of TBAF/AcOH, neutralizing "naked" fluoride basicity.

  • Reaction: Add the buffered mixture to a solution of the silylated pyran in THF at 0°C.

  • Monitoring: Monitor closely. The reaction is usually faster than unbuffered TBAF due to activation by the proton source.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

    • Note: Avoid strong acidic workups. The resulting allylic alcohol is stable, but prolonged exposure to silica gel during purification can cause degradation. Use rapid filtration if possible.

Part 4: Comparative Stability Data

Protecting GroupAcid Stability (pH < 4)Base Stability (pH > 10)Oxidative StabilityRemoval ConditionRisk Factor
TBDMS LowHighHighTBAF/AcOHMigration in base
TIPS ModerateHighHighTBAF/AcOHSteric hindrance
Acetate (Ac) HighLowModerateK₂CO₃/MeOHFerrier Rearrangement
Pivalate (Pv) Very HighModerateHighDIBAL-H or LiOHSteric bulk
Benzyl (Bn) HighHighHighH₂/Pd or DDQ (PMB)Hydrogenation of alkene

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[1][2] Peter G. M.[1][2][3][4][5] Wuts. Wiley.[1][3][4][5] (2014).[1]

  • Achmatowicz Rearrangement-Inspired Development of Green Chemistry . Accounts of Chemical Research. (2022).[6]

  • De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products . PMC. (2011).

  • Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide . Bulletin of the Korean Chemical Society. (2002).

  • Selective Protection of Alcohols . Organic Chemistry Portal.

Sources

Application Note: One-Pot Synthesis Strategies Involving 3,6-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for cyclohexenone and benzaldehyde moieties. Its unique structure—an


-unsaturated aldehyde (enal) embedded within an oxygenated heterocycle—offers a "dual-reactive" platform: the carbonyl group acts as a classic electrophile for condensations, while the conjugated double bond serves as a potent Michael acceptor.

This Application Note details three strategic protocols for the synthesis and utilization of this scaffold. Unlike standard literature that treats this molecule merely as a substrate, this guide focuses on one-pot cascade sequences that mitigate the inherent instability of cyclic enals while maximizing stereochemical complexity.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Rapid generation of spirocyclic and fused-pyran libraries.

  • Asymmetric Organocatalysis: Enantioselective construction of quaternary centers via iminium activation.

  • Late-Stage Functionalization: Introduction of polar ether motifs to improve metabolic stability (lowering LogD).

Technical Background & Strategic Analysis

The Stability Paradox

Cyclic enals like 3,6-dihydro-2H-pyran-4-carbaldehyde are prone to polymerization and oxidation. "Expertise & Experience" dictates that in-situ generation or immediate consumption in one-pot protocols is superior to isolation.

Mechanistic Advantages

The molecule operates primarily through two reactivity modes in one-pot systems:

  • Iminium Activation (LUMO-lowering): Condensation with a chiral amine catalyst lowers the LUMO energy, facilitating nucleophilic attack at the

    
    -position (C5).
    
  • Dienophile/Heterodiene Activity: The conjugated system participates in Diels-Alder reactions, allowing rapid access to bicyclic systems.

Protocol 1: One-Pot In-Situ Oxidation & Asymmetric Michael Addition

Objective: To generate the unstable aldehyde in situ from its alcohol precursor and immediately trap it with a nucleophile in an enantioselective cascade. This avoids the isolation of the sensitive enal.

Reaction Scheme

Precursor: (3,6-dihydro-2H-pyran-4-yl)methanol Reagents: IBX (Oxidant), Jørgensen-Hayashi Catalyst, Nitromethane (Nucleophile).

Step-by-Step Protocol

Reagents Preparation:

  • Stock A: (3,6-dihydro-2H-pyran-4-yl)methanol (1.0 equiv, 114 mg, 1.0 mmol) in EtOAc.

  • Oxidant: 2-Iodoxybenzoic acid (IBX) (1.1 equiv).

  • Catalyst: (S)-

    
    -diphenylprolinol trimethylsilyl ether (10 mol%).
    

Procedure:

  • Oxidation Phase: To a suspension of IBX (308 mg, 1.1 mmol) in EtOAc (5 mL), add Stock A. Reflux at 80°C for 3 hours.

    • Checkpoint: Monitor TLC for disappearance of alcohol. The aldehyde spot should appear (UV active).

  • Filtration (Crucial): Cool to 0°C. Filter the suspension through a Celite pad to remove insoluble iodine byproducts. Do not concentrate to dryness to prevent polymerization.

  • Cascade Phase: To the filtrate (containing the fresh aldehyde), add the Jørgensen-Hayashi catalyst (32 mg, 0.1 mmol) and Nitromethane (5 equiv, 270 µL).

  • Reaction: Stir at ambient temperature (23°C) for 12–24 hours.

  • Workup: Quench with 1N HCl (2 mL) to hydrolyze the iminium intermediate. Extract with DCM, dry over MgSO₄, and concentrate.

Yield & Selectivity:

  • Typical Yield: 65–75% (over 2 steps).

  • Enantiomeric Excess (ee): >90% (dependent on catalyst purity).

Mechanism Visualization

The following diagram illustrates the "Iminium Activation Cycle" driving this one-pot protocol.

G Start Alcohol Precursor Aldehyde Aldehyde (In-Situ) Start->Aldehyde IBX Oxidation Iminium Iminium Ion (Activated) Aldehyde->Iminium + Cat (Amine) - H2O Enamine Enamine Intermediate Iminium->Enamine + Nucleophile (C-C Bond Formation) Enamine->Aldehyde Catalyst Cycle Product Chiral Michael Adduct Enamine->Product Hydrolysis + Cat Regeneration

Caption: Organocatalytic cycle for the asymmetric functionalization of 3,6-dihydro-2H-pyran-4-carbaldehyde.

Protocol 2: Vilsmeier-Haack Synthesis of the 4-Chloro Analog

Objective: For applications requiring a more electrophilic scaffold, the 4-chloro-derivative is preferred. This protocol synthesizes 4-chloro-3,6-dihydro-2H-pyran-5-carbaldehyde directly from the ketone.

Reagents: Tetrahydro-4H-pyran-4-one, POCl₃, DMF.

Protocol
  • Vilsmeier Reagent Formation: Cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (2.5 equiv) under N₂. Stir for 30 min to form the white semi-solid salt.

  • Addition: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in DMF and add dropwise to the reagent.

  • Heating: Warm to 60°C and stir for 4 hours. The solution will turn dark orange.

  • Quench: Pour the mixture onto crushed ice/NaOAc. The product precipitates or is extracted with Et₂O.

  • Result: This yields the

    
    -chlorovinyl aldehyde, a potent scaffold for subsequent Suzuki couplings or heterocyclizations.
    

Protocol 3: One-Pot Multicomponent Library Synthesis (Ugi-Type)

Objective: Utilization of 3,6-dihydro-2H-pyran-4-carbaldehyde in a 4-component reaction to generate peptidomimetic libraries.

Experimental Workflow

Components:

  • Aldehyde: 3,6-dihydro-2H-pyran-4-carbaldehyde (1.0 mmol).

  • Amine: Benzylamine (1.0 mmol).

  • Acid: Boc-Glycine (1.0 mmol).

  • Isocyanide: tert-Butyl isocyanide (1.0 mmol).

Procedure:

  • Dissolve the Aldehyde and Amine in MeOH (2 mL). Stir for 30 mins to pre-form the imine (dehydrating agents like Na₂SO₄ improve yields).

  • Add the Acid and Isocyanide sequentially.

  • Stir at ambient temperature for 24 hours.

  • Purification: Direct evaporation and silica gel chromatography (Hexane/EtOAc).

Data Summary Table:

ComponentRoleStoichiometryCritical Parameter
Pyran-4-carbaldehyde Carbonyl Source1.0 equivMust be freshly distilled or generated in-situ.
Amine Imine formation1.0 equivSteric bulk affects rate; primary amines preferred.
Isocyanide Nucleophile1.0 equivOdor control required; use fume hood.
Solvent Medium0.5 MMethanol or TFE (Trifluoroethanol) accelerates reaction.

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes
  • Polymerization: The aldehyde turns into a gummy solid.

    • Fix: Store at -20°C under Argon. Add 1% hydroquinone as a stabilizer if storing for >1 week.

  • Low Conversion in Michael Additions:

    • Fix: The

      
      -position is sterically hindered by the ring.[1] Use high-pressure conditions (10 kbar) or Lewis Acid additives (e.g., Sc(OTf)₃) if organocatalysis is too slow.
      
  • Aromatization:

    • Observation: The dihydropyran ring may oxidize to the pyran-4-one or pyrylium species under harsh oxidative conditions. Avoid KMnO₄ or Cr(VI) reagents.

Analytical Validation
  • ¹H NMR Diagnostic: The vinyl proton at C5 typically appears as a triplet or multiplet around 6.5–6.8 ppm . The aldehyde proton appears at 9.4–9.6 ppm .

  • TLC: The aldehyde stains strongly with 2,4-DNP (orange/red) and is UV active.

References

  • Organocatalytic Enal Functionalization

    • Asymmetric Organocatalysis: From Biomimetic Concepts to Applic
    • Source:

  • Vilsmeier-Haack Reaction on Heterocycles

    • The Vilsmeier-Haack Reaction: A Vers
    • Source:

  • Multicomponent Reactions of Pyran Derivatives

    • Recent Advances in the Synthesis of 2H-Pyrans.
    • Source:

  • Preparation of 3,6-dihydro-2H-pyran-4-carbaldehyde

    • Synthesis of 3,6-dihydro-2H-pyran-4-carbaldehyde via oxidation of the alcohol.
    • Source:

Sources

Troubleshooting & Optimization

preventing polymerization of 3,6-dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,6-Dihydro-2H-pyran-4-carbaldehyde Stability Assurance & Polymerization Prevention Guide

Technical Overview: The "Enal" Challenge

Molecule Identity: 3,6-Dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) Chemical Nature: Cyclic


-unsaturated aldehyde (Enal).

Why This Molecule Fails: Researchers often underestimate this compound because it resembles stable tetrahydropyrans. However, the conjugation between the C4=C5 double bond and the C4-formyl group creates a highly reactive Michael Acceptor system.

Primary Failure Modes:

  • Radical Polymerization: Initiated by trace oxygen or light, leading to rapid chain growth across the alkene.

  • Autoxidation: The aldehyde hydrogen is labile, oxidizing to the carboxylic acid, which then catalyzes further degradation.

  • Aldol-Type Condensation: In the presence of trace bases or acids, the molecule can self-condense.

Storage & Handling Protocols (Prevention)

The following protocols are non-negotiable for maintaining purity >98%.

A. The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of radical initiation rates.
Atmosphere Argon (Ar) Nitrogen (

) is often insufficient due to density; Argon blankets the liquid, preventing

diffusion.
Stabilizer BHT or Hydroquinone (0.1 - 1.0%) Scavenges peroxy radicals before they propagate the polymer chain.
Container Amber Glass / Teflon-lined Cap Blocks UV light (photo-initiation) and prevents leaching of plasticizers.
B. Handling Workflow

Never aliquot this compound on an open bench.

HandlingWorkflow Start Receipt of Material Check Check Stabilizer Presence (NMR/CofA) Start->Check Aliquot Aliquot under Argon Flow Check->Aliquot If Stabilized AddStab Add 0.1% BHT Check->AddStab If Pure Store Store at -20°C (Amber Vial) Aliquot->Store Thaw Thaw in Dessicator (Avoid Condensation) Store->Thaw Use Use Immediately (Do not re-freeze) Thaw->Use AddStab->Aliquot

Figure 1: Standard Operating Procedure (SOP) for handling reactive enals. Note the critical decision point regarding stabilizer verification.

Troubleshooting Guide (Correction)

Diagnose issues based on physical observation and analytical data.

Scenario 1: The Material has turned Yellow/Orange
  • Diagnosis: Autoxidation & Oligomerization. The yellow color typically comes from conjugated oligomers formed via aldol condensation or oxidation byproducts (carboxylic acids).

  • Immediate Action: Check pH (wet pH paper with a drop). If acidic (

    
    ), the aldehyde has oxidized to the acid.
    
  • Salvage Protocol:

    • Dilute in

      
      .
      
    • Wash quickly with cold saturated

      
       (removes acid).
      
    • Dry over

      
       and concentrate in vacuo at low temperature (<30°C).
      
    • Purify immediately via flash chromatography (Neutral Alumina or Silica buffered with 1%

      
      ).
      
Scenario 2: The Liquid is Viscous or Cloudy
  • Diagnosis: Polymerization. High molecular weight chains are forming.[1] Cloudiness indicates polymer insolubility in the monomer.

  • Immediate Action: Run TLC. A "streak" from the baseline indicates polymerization.

  • Salvage Protocol:

    • Filtration: If solid polymer exists, filter through a 0.2

      
       PTFE filter.
      
    • Distillation: If viscous but liquid, perform Kugelrohr distillation under high vacuum (<0.5 mmHg). Caution: Do not overheat, as this accelerates polymerization.

Scenario 3: Loss of Aldehyde Signal in NMR
  • Diagnosis: Acetal Formation. If stored in methanol or ethanol, the aldehyde reacts to form hemiacetals/acetals.

  • Solution: Only store in non-nucleophilic solvents (e.g., Toluene, DCM, THF) if solution storage is absolutely necessary.

Scientific Mechanisms: The Polymerization Pathway

Understanding the enemy is key to defeating it. The degradation is often a cycle where oxidation feeds polymerization.

DegradationPathway Monomer 3,6-dihydro-2H-pyran-4-carbaldehyde (Monomer) Radical Peroxy Radical Formation (Initiation by O2/Light) Monomer->Radical + O2 / hν Condensation Acid-Catalyzed Aldol Condensation (Yellow/Orange) Monomer->Condensation + Acid Polymer Radical Polymerization (Viscous Gum) Radical->Polymer Chain Propagation Acid Oxidation to Carboxylic Acid (Autocatalyst) Radical->Acid H-Abstraction Acid->Condensation Catalyzes BHT Stabilizer (BHT/HQ) Intercepts Radicals BHT->Radical Blocks

Figure 2: The dual-threat degradation pathway showing how oxidation (Acid formation) accelerates condensation, while radicals drive polymerization.

Frequently Asked Questions (FAQs)

Q: Can I remove the stabilizer (BHT) before my reaction? A: Yes, and you often should if your reaction is sensitive to phenols. Pass the neat liquid through a short pad of activated silica gel or neutral alumina immediately before use. Rinse with an inert solvent (DCM) if needed.

Q: Is this compound compatible with Lewis Acids? A: Use with Caution. Strong Lewis acids (


, 

) can trigger rapid polymerization of the alkene or opening of the pyran ring. Always cool the reaction to -78°C before adding Lewis acids and add them slowly.

Q: Why does the SDS recommend "Cold Chain" transport? A: Even 24 hours at 40°C (common in shipping trucks) can induce enough radical initiators to degrade 10-20% of the material. If received warm, check purity immediately.

Q: Can I store it in solution? A: Not recommended for long term. If necessary, use anhydrous Toluene or Benzene (radical scavengers) at -20°C. Avoid chlorinated solvents (


) for storage as they can generate HCl traces over time, catalyzing degradation.

References

  • National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PubChem.[2] Retrieved March 6, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Safety Data Sheet: Tetrahydro-2H-pyran-4-carbaldehyde analogs. Retrieved March 6, 2026, from [Link]

Sources

storage stability of 3,6-dihydro-2H-pyran-4-carbaldehyde under argon

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage Stability of 3,6-Dihydro-2H-pyran-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative, field-proven protocols for managing the storage stability of 3,6-dihydro-2H-pyran-4-carbaldehyde.

Mechanistic Insights: The Causality of Degradation

3,6-dihydro-2H-pyran-4-carbaldehyde (CAS 97346-30-0) is a highly reactive


-unsaturated aldehyde used frequently as a critical intermediate in the synthesis of complex therapeutics[1]. The primary threat to its storage stability is autoxidation .

Aldehydes readily react with atmospheric oxygen[2]. Because of the conjugation between the alkene and the carbonyl group in this specific molecule, the aldehydic C-H bond is highly susceptible to radical-mediated cleavage. Upon exposure to ambient air, molecular oxygen initiates the formation of an acyl radical. This radical rapidly propagates by reacting with additional


 to form a peroxycarboxylic acid intermediate, which subsequently reacts with another aldehyde molecule to yield 3,6-dihydro-2H-pyran-4-carboxylic acid[3][4].

Why Argon? While nitrogen (


) is commonly used in laboratories, Argon (Ar)  is strictly required for the long-term storage of this compound[5]. Argon is a noble gas that is approximately 38% denser than ambient air. When a storage vial is opened or a septum is pierced, argon remains settled over the liquid phase, providing a persistent, heavy "blanket" that physically blocks 

ingress. Nitrogen, being lighter than air, rapidly dissipates, leaving the compound vulnerable to oxidation during repeated access.

Quantitative Data & Validation Parameters

To establish a self-validating system, you must verify the integrity of your batch against the following quantitative parameters before proceeding with any sensitive downstream reactions.

ParameterSpecificationCausality / Rationale
CAS Number 97346-30-0Unique identifier for procurement and safety tracking[1].
Storage Temperature -20°CSuppresses thermal degradation and slows radical chain initiation[5].
Atmosphere Argon (Ar)Excludes

; denser than

to maintain a headspace blanket[5].
Target Purity

98%
Essential for preventing side reactions in cross-coupling workflows[5].
Monoisotopic Mass 112.0524 DaValidates the intact aldehyde via Mass Spectrometry[6].
Expected MS Adduct

113.0597
Confirms the presence of the aldehyde without oxidation[6].

Self-Validating Experimental Protocol: Aliquoting & Storage

Do not store this compound in a single bulk container if you plan to use it across multiple experiments. Repeated freeze-thaw cycles and septum punctures will inevitably introduce oxygen. Follow this self-validating Schlenk line protocol:

Step 1: Pre-Reaction Quality Control (Self-Validation) Before handling the bulk material, dissolve a 1 mg aliquot in


 and perform a 

NMR scan.
  • Validation: A sharp singlet at ~9.4–9.5 ppm confirms the intact aldehyde. If you observe a broad peak at ~11–12 ppm, the batch has been contaminated with carboxylic acid via autoxidation.

Step 2: Atmosphere Evacuation Place the bulk vial and several pre-weighed, amber glass storage vials into a glovebox or connect them to a Schlenk line.

  • Causality: Amber vials are mandatory to prevent photo-initiated radical generation, which accelerates autoxidation.

Step 3: Argon Purging Perform three complete cycles of vacuum evacuation followed by argon backfilling.

  • Causality: A single purge leaves residual oxygen. Three consecutive cycles mathematically ensure >99.9% removal of

    
     from the vial headspace.
    

Step 4: Aliquoting and Sealing Transfer the compound into the amber vials as single-use aliquots. Seal the vials tightly with PTFE-lined septa.

  • Causality: PTFE (Polytetrafluoroethylene) is chemically inert and highly impermeable to oxygen compared to standard rubber or silicone septa. Wrap the caps with Parafilm and transfer immediately to a -20°C freezer[5].

Workflow Visualization

HandlingWorkflow Start Receive 3,6-Dihydro-2H- pyran-4-carbaldehyde QC Initial QC: 1H NMR & TLC (Check for Carboxylic Acid) Start->QC ArgonPurge Schlenk Line: Purge with Argon (3x) QC->ArgonPurge Purity >98% Degradation Oxidation to Carboxylic Acid QC->Degradation Purity <98% (O2 Exposure) Aliquot Aliquot into Amber Vials ArgonPurge->Aliquot Seal Seal with PTFE Septa & Parafilm Aliquot->Seal Store Store at -20°C Under Argon Seal->Store

Workflow for the validation, handling, and argon-blanketed storage of the aldehyde.

Troubleshooting & FAQs

Q: My 3,6-dihydro-2H-pyran-4-carbaldehyde has turned from a colorless oil to a viscous brown liquid. Can I still use it? A: No. The color change and increased viscosity strongly indicate that the compound has undergone both autoxidation to the carboxylic acid and subsequent polymerization (likely via the conjugated alkene system). Discard the batch immediately to prevent poisoning your downstream catalysts.

Q: I only have a Nitrogen (


) line available. Is this sufficient for storage? 
A:  While 

is inert and vastly superior to ambient air, it is lighter than air. If you must use

, you must purge the vial continuously with a positive pressure flow while it is open and seal it immediately. Argon is strongly recommended because its higher density allows it to "sit" in the vial, providing a superior barrier against

ingress during handling[5].

Q: How do I rescue a slightly oxidized batch? A: If your initial NMR indicates minor carboxylic acid contamination (<5%), you can rescue the batch by passing the oil through a short plug of basic alumina (activity grade I) using a non-polar solvent mixture (e.g., hexanes/ethyl acetate). The basic alumina will selectively bind and retain the carboxylic acid impurity. Re-concentrate the filtrate under reduced pressure, validate via MS (looking for


 113.0597)[6], and immediately purge with argon.

References

Sources

Technical Support Center: Handling & Storage of 3,6-dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in managing the highly reactive intermediate 3,6-dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0). Due to its


-unsaturated aldehyde moiety, this compound is highly susceptible to autoxidation and polymerization. This guide provides field-proven, self-validating protocols to ensure reagent integrity and maximize your downstream reaction yields.

Critical Reagent Data

To establish a baseline for proper handling, all quantitative physical and storage parameters are summarized below. Deviating from these parameters lowers the activation energy for degradation pathways.

ParameterValueCausality / Experimental Impact
CAS Number 97346-30-0Unique identifier for accurate procurement and SDS tracking[1].
Molecular Weight 112.13 g/mol Required for precise stoichiometric calculations in synthesis[1].
Optimal Storage Temp -10 °C to -20 °C Sub-zero temperatures kinetically trap the monomer, suppressing thermal polymerization and radical autoxidation[2].
Shipping Temp Ice Pack (0–4 °C)Prevents accelerated thermal degradation during transit[2].
Oxygen Sensitivity HighTriplet oxygen abstracts aldehydic C-H bonds, leading to rapid conversion to the corresponding carboxylic acid[3].
Light Sensitivity HighUV/Vis light initiates radical generation, triggering runaway oligomerization/polymerization[3].

Mechanistic Degradation & Workflows

Understanding how your reagent degrades is the first step in preventing it. The conjugated double bond at the C4-C5 position makes the


-carbon highly electrophilic, while the aldehyde proton is a prime target for radical abstraction.

Degradation Aldehyde 3,6-dihydro-2H-pyran-4-carbaldehyde Oxidation Autoxidation (Radical Pathway) Aldehyde->Oxidation O2 Exposure Polymerization Oligomerization / Polymerization Aldehyde->Polymerization Heat / Light / Acid / Base Acid 3,6-dihydro-2H-pyran-4-carboxylic acid (Impurity: Broad NMR peak 10-12 ppm) Oxidation->Acid Polymer Viscous Liquid / Insoluble Solid (Loss of reactivity) Polymerization->Polymer

Mechanistic degradation pathways of 3,6-dihydro-2H-pyran-4-carbaldehyde under suboptimal storage.

Troubleshooting & FAQs

Q: My 3,6-dihydro-2H-pyran-4-carbaldehyde arrived with an ice pack, but the pack was melted upon receipt. Is the reagent ruined? A: Not necessarily, but it requires immediate quality control. The shipping temperature is maintained via ice packs to prevent accelerated thermal degradation[2]. As an


-unsaturated aldehyde, it is susceptible to temperature-dependent polymerization[4]. Before use in sensitive reactions, perform a 

H NMR analysis (see Protocol 1). If the aldehyde proton (~9.5 ppm) is intact and no broad polymeric baseline is present, it is safe to use. Transfer immediately to -10 °C or lower for long-term storage[2].

Q: Why is my reagent turning into a viscous gel over time? A: This is a classic symptom of oligomerization. The conjugated system lowers the activation energy for radical or ionic polymerization[3]. Exposure to ambient light, trace acids/bases on spatulas, or room temperature storage initiates this process. To prevent this, store the reagent strictly in amber vials at -10 °C[2] and avoid cross-contamination.

Q: I am observing a severe drop in my reductive amination yield, and my TLC shows a highly polar baseline spot. What happened? A: Your aldehyde has likely undergone autoxidation. Aldehydic C-H bonds are easily abstracted by atmospheric oxygen to form peroxy radicals, which rapidly convert the aldehyde into 3,6-dihydro-2H-pyran-4-carboxylic acid. This acid appears as a polar baseline spot on normal-phase TLC and will neutralize basic amines or quench nucleophiles. Always purge the headspace of your storage vial with Argon.

Q: Can I store this compound in a standard refrigerator (4 °C)? A: It is highly discouraged for long-term storage. While 4 °C slows degradation compared to room temperature,


-unsaturated aldehydes require -10 °C to -20 °C to effectively halt autoxidation and preserve the monomeric state over several months[2],[4].

Standard Operating Procedures (Protocols)

To ensure a self-validating system, follow these step-by-step methodologies. They are designed to control variables (moisture, oxygen, temperature) before they can impact your reagent.

Protocol 1: Anaerobic Thawing and Aliquoting

Causality: Opening cold glassware directly to the atmosphere causes ambient moisture to condense inside the vial. Moisture introduces nucleophilic water, which can form hydrates or catalyze degradation.

  • Desiccation: Remove the sealed vial from the -10 °C freezer and immediately place it into a vacuum desiccator containing an active desiccant (e.g., Drierite/CaSO

    
    ).
    
  • Thermal Equilibration: Allow the vial to sit under vacuum for 30–60 minutes until it reaches ambient room temperature (approx. 20–25 °C).

  • Inert Transfer: Move the equilibrated vial to a Schlenk line or an Argon-filled glovebox.

  • Extraction: Use a flame-dried, Argon-purged Hamilton syringe to extract the required volume through the septum.

  • Repackaging: Blanket the remaining liquid with a heavy stream of Argon. Note: Argon is denser than Nitrogen and provides a superior protective layer against O

    
     diffusion.
    
  • Sealing: Cap tightly, wrap the seal with Parafilm to prevent oxygen ingress, and immediately return to the -10 °C freezer[2].

Workflow Storage Store at -10°C to -20°C (Dark, Sealed) Thawing Thaw to Room Temp (In Desiccator, 30-60 min) Storage->Thawing Prevents condensation Handling Open under Inert Gas (Argon/Nitrogen) Thawing->Handling Excludes O2 Aliquoting Aliquoting / Reaction Setup Handling->Aliquoting Repackaging Purge Headspace with Argon Seal with Parafilm Aliquoting->Repackaging Repackaging->Storage Return promptly

Optimal handling and storage workflow to maintain 3,6-dihydro-2H-pyran-4-carbaldehyde integrity.

Protocol 2: Quality Control & Purity Assessment

Causality: Running a reaction with degraded starting material wastes time and expensive downstream reagents. This quick QC check validates the monomeric integrity of the aldehyde.

  • Visual Inspection: Observe the reagent. It should be a free-flowing liquid. High viscosity or the presence of a gel-like substance definitively indicates polymerization.

  • Sample Preparation: In a nitrogen-filled glovebag, dissolve ~10 mg of the compound in 0.5 mL of anhydrous, acid-free CDCl

    
    .
    
  • 
    H NMR Acquisition:  Acquire a standard proton spectrum (e.g., 400 MHz, 16 scans).
    
  • Data Interpretation:

    • Target Validation: Look for the sharp aldehyde proton signal around 9.4–9.6 ppm.

    • Oxidation Check: A broad singlet at 10.0–12.0 ppm indicates the presence of 3,6-dihydro-2H-pyran-4-carboxylic acid.

    • Polymerization Check: Broad, unresolved humps in the aliphatic region (1.0–3.0 ppm) coupled with a loss of integration in the alkene region (~6.3–6.5 ppm) confirm polymeric degradation[3].

References

  • CymitQuimica. "CAS: 97346-30-0 - CymitQuimica: 3,6-Dihydro-2H-pyran-4-carbaldehyde". cymitquimica.com. 1

  • Sigma-Aldrich. "3,6-dihydro-2H-pyran-4-carbaldehyde | 97346-30-0". sigmaaldrich.com. 2

  • PubChem - NIH. "Acrolein | CH2CHCHO | CID 7847". nih.gov. 3

  • Google Patents. "EP0412551A2 - Process for producing alpha, beta-unsaturated aldehyde". google.com. 4

Sources

Technical Support Center: Chromatography of Dihydropyrans and Acid-Sensitive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with dihydropyrans (DHPs) and tetrahydropyranyl (THP) ethers. These electron-rich enol ethers and acetals are ubiquitous in organic synthesis but are notoriously prone to on-column degradation. This guide provides the mechanistic causality behind these failures, self-validating troubleshooting steps, and field-proven methodologies to ensure high-yield purifications.

The Core Conflict: Mechanistic Causality of DHP Degradation

The fundamental issue with purifying dihydropyrans on standard stationary phases lies in the inherent acidity of the media. Standard silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that create a weakly acidic microenvironment (aqueous slurry pH ~5.0–6.0).

When a dihydropyran or THP ether is loaded onto bare silica, the acidic silanols protonate the oxygen atom or the double bond, triggering the formation of a highly reactive oxocarbenium ion intermediate [1]. Once this intermediate forms, ambient moisture or nucleophiles in the solvent rapidly attack it, leading to ring-opening, hydration, or runaway polymerization.

To prevent this, the chromatographic system must be fundamentally altered to remove proton donors. This is achieved either by switching to Basic Alumina (Al₂O₃, pH ~9.0–10.0) or by chemically neutralizing the silica gel using Triethylamine (Et₃N) [2][3].

Workflow DHP Dihydropyran (DHP) or THP Ether Silica Standard Silica Gel (pH 5-6, Si-OH) DHP->Silica Loaded onto Alumina Basic Alumina (pH 9-10, Al-OH) DHP->Alumina Loaded onto Deact Deactivated Silica (+ 1-3% Et3N) DHP->Deact Loaded onto Oxo Oxocarbenium Ion Intermediate Silica->Oxo H+ Catalysis Safe1 Intact Elution Alumina->Safe1 No H+ present Safe2 Intact Elution Deact->Safe2 H+ neutralized Decomp Ring-Opening / Polymerization Oxo->Decomp Nucleophilic Attack

Mechanistic pathways of dihydropyran chromatography on various stationary phases.

Troubleshooting Guide & FAQs

Q: My dihydropyran derivative looks pure on crude NMR, but after silica gel chromatography, I recover multiple spots and a low yield (<35%). What happened? A: You are observing classic on-column decomposition. As the compound travels down the column, the acidic silanol groups continuously catalyze its breakdown. Because this degradation happens continuously during elution, the degradation products smear or streak across multiple fractions, drastically reducing your isolated yield.

Q: How can I definitively prove that silica gel is destroying my compound before I commit to a full column? A: You must run a self-validating 2-Dimensional TLC (2D TLC) .

  • Using a square silica TLC plate, spot your crude sample in the bottom-left corner.

  • Run the plate vertically in your solvent system. All components will separate into a vertical line of spots.

  • Remove the plate, let it dry completely, and rotate it 90 degrees so the vertical line is now horizontal at the bottom.

  • Run the plate a second time in the exact same solvent. Interpretation: If the dihydropyran is stable, all spots will form a perfect diagonal line. If it is decomposing on the silica, the degraded material will streak below the diagonal, confirming acid sensitivity[4].

Q: Should I use Basic Alumina or Et₃N-Deactivated Silica? A: It depends on your compound's base stability and your required resolution. Basic alumina completely eliminates acid-catalyzed hydrolysis[3], but it has a lower loading capacity and lower theoretical plate count (poorer resolution) than silica. If your mixture contains closely eluting impurities (ΔRf < 0.15), use 1-3% Et₃N-deactivated silica gel. The amine neutralizes the silica, protecting the dihydropyran while maintaining high-resolution separation[2].

Q: Why do I need to pre-flush the column with Et₃N instead of just adding it to my running solvent? A: The neutralization of acidic silanols by triethylamine is a dynamic equilibrium. If you only add Et₃N to the running solvent without pre-equilibrating the column, the solvent front will carry your compound through bare, un-neutralized silica ahead of the basic solvent front. Pre-flushing ensures the entire stationary phase is neutralized before the acid-sensitive dihydropyran ever touches it.

Standard Operating Procedures (SOPs)

Protocol A: Triethylamine (Et₃N) Deactivation of Silica Gel

Use this protocol when high resolution is required for acid-sensitive DHPs.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1-3% (v/v) Triethylamine (Et₃N)[2]. Mix thoroughly. Note: Et₃N will slightly increase the polarity of your system; verify the new Rf via TLC before proceeding.

  • Slurry Packing: In a separate Erlenmeyer flask, create a slurry of standard silica gel (40–63 µm) using the Et₃N-spiked solvent. Pour the slurry into the column and pack under positive pressure.

  • Pre-Elution (Critical Step): Flush the packed column with at least 2 to 3 column volumes (CV) of the Et₃N-spiked solvent. You must ensure the basic solvent has completely saturated the column to neutralize all resident silanol protons.

  • Sample Loading: Dissolve your dihydropyran crude mixture in a minimum amount of the Et₃N-spiked solvent. Load it carefully onto the flat silica bed.

  • Elution: Elute the column using the Et₃N-spiked solvent. Collect fractions and analyze via TLC (ensure TLC plates are also pre-run in Et₃N solvent to prevent on-plate degradation).

Protocol B: Basic Alumina Chromatography

Use this protocol for highly acid-sensitive DHPs that do not require high-resolution separation.

  • Alumina Selection: Select Basic Alumina (Brockmann Grade I-III). Grade III (containing ~6% water) is generally preferred for organic purifications as it reduces irreversible adsorption.

  • Dry Packing: Basic alumina is dense and packs very well dry. Pour the dry alumina directly into the column. Tap the sides to settle the bed uniformly[1].

  • Equilibration: Carefully layer sand on top, then flush the column with 2 CV of your non-polar starting solvent (e.g., 100% Hexanes) to wet the bed and remove trapped air.

  • Loading and Elution: Load the crude dihydropyran and elute using a standard solvent gradient. Because alumina lacks acidic protons, Et₃N is not required[3].

Quantitative Data: Stationary Phase Comparison

Use the following data matrix to select the appropriate stationary phase for your specific dihydropyran derivative.

ParameterStandard Silica GelBasic Alumina (Brockmann I-III)Deactivated Silica (1-3% Et₃N)
Surface pH (Aqueous Slurry) 5.0 – 6.09.0 – 10.0~7.5 – 8.0
Dihydropyran Stability Poor (Rapid degradation)ExcellentExcellent
Loading Capacity High (1:30 to 1:50 w/w)Low (1:50 to 1:100 w/w)High (1:30 to 1:50 w/w)
Resolution / Plate Count HighModerateHigh
Best Application Stable organic moleculesHighly acid-sensitive moleculesAcid-sensitive molecules requiring high resolution

References

  • Frontier, A. "Solvent Systems for Flash Column Chromatography". Not Voodoo XX. Demystifying Synthetic Organic Chemistry. University of Rochester.[Link]

  • Frontier, A. "Troubleshooting: TLC". Not Voodoo XX. Demystifying Synthetic Organic Chemistry. University of Rochester.[Link]

  • Leznoff, C. C., & Wong, J. Y. "The Use of Polymer Supports in Organic Synthesis. II. The Syntheses of Monoethers of Symmetrical Diols". Canadian Journal of Chemistry, Canadian Science Publishing.[Link]

Sources

Technical Support Center: Handling & Purifying Air-Sensitive Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the erratic behavior of heterocyclic aldehydes (such as pyridine-, furan-, and pyrrole-carboxaldehydes). These compounds are notorious for their instability under ambient conditions, often ruining sensitive cross-coupling reactions or reductive aminations.

This guide synthesizes field-proven protocols and mechanistic causality to help you troubleshoot degradation, purify contaminated batches, and master anaerobic handling.

Section 1: The Causality of Degradation (FAQs)

Q: Why does my heterocyclic aldehyde turn into a crystalline solid or show baseline drift in NMR over time? A: This is the classic signature of autoxidation, converting your aldehyde into its corresponding carboxylic acid. The mechanism is a radical chain reaction initiated by ambient light or trace metals. Triplet oxygen (


) reacts with the aldehyde to form a highly reactive triplet radical pair, which then forms a peroxy radical. Following a hydrogen atom transfer (HAT), a peracid intermediate is generated. This peracid subsequently reacts with another equivalent of the unoxidized aldehyde via a Baeyer-Villiger-type nucleophilic addition, yielding two molecules of carboxylic acid (1 [1]). Heteroatoms in the ring (like nitrogen or sulfur) can further stabilize these radical intermediates, accelerating the degradation compared to simple aliphatic aldehydes.

G A Heterocyclic Aldehyde C Triplet Radical Pair A->C hv / Initiation F Carboxylic Acid A->F Nucleophilic Addition B Triplet Oxygen (3O2) B->C D Peroxy Radical C->D O2 Addition E Peracid Intermediate D->E H-Atom Transfer E->F Reaction with Aldehyde (Baeyer-Villiger type)

Autoxidation pathway of heterocyclic aldehydes into carboxylic acids via radical intermediates.

Section 2: Troubleshooting & Purification Protocols

Q: My batch is heavily contaminated with carboxylic acid (>10%). How can I rescue it without using column chromatography? A: The most reliable, self-validating system for separating aldehydes from their acid byproducts is the Bisulfite Adduct Method . Aldehydes react with sodium bisulfite to form a water-soluble


-hydroxy sulfonate adduct, leaving non-polar impurities and acids in the organic phase (2 [2]).
Step-by-Step Methodology: Bisulfite Adduct Purification
  • Adduct Formation: Dissolve the impure heterocyclic aldehyde in a minimal amount of water-miscible solvent (e.g., DMF or Methanol, 5-10 mL/g).

  • Bisulfite Addition: Add a freshly prepared, saturated aqueous solution of sodium bisulfite (

    
    ) in a 1.5x molar excess.
    
    • Causality note: The solution must be saturated to drive the thermodynamic equilibrium toward the adduct formation.

  • Agitation: Stir vigorously for 30–60 minutes. For highly non-polar heterocycles, a precipitate may form at the interface.

  • Phase Separation: Add deionized water and an immiscible organic solvent (e.g., 10% EtOAc in hexanes). Transfer to a separatory funnel, shake, and separate. Discard the organic layer (which contains the unreacted impurities).

  • Regeneration: To the aqueous layer containing the adduct, add an equal volume of fresh EtOAc. Slowly add 50%

    
     or saturated 
    
    
    
    dropwise under vigorous stirring until the pH reaches 12.
    • Causality note: High pH decomposes the sulfonate back to the free aldehyde, forcing it into the organic phase.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with EtOAc, dry the combined organics over anhydrous

    
    , and concentrate under reduced pressure.
    

G A Impure Aldehyde (Contains Acid) B Add Sat. NaHSO3 & Vigorous Stirring A->B C Biphasic Extraction (Aqueous vs Organic) B->C D Organic Phase (Discard Impurities) C->D E Aqueous Phase (Bisulfite Adduct) C->E F Basify (pH 12) with NaOH/NaHCO3 E->F G Extract with EtOAc & Dry F->G H Pure Aldehyde G->H

Step-by-step logical workflow for the purification of aldehydes via bisulfite adduct formation.

Q: I need a rapid pre-reaction cleanup for a slightly degraded aldehyde (<5% acid). What is the fastest method? A: A basic alumina plug is highly effective for rapid acid removal prior to sensitive reactions (3 [3]).

Step-by-Step Methodology: Basic Alumina Filtration
  • Pack a glass frit or short column with 2-3 inches of Basic Alumina (Brockmann Grade I).

  • Pre-wet the plug with dry, degassed hexanes.

  • Load the liquid aldehyde (or aldehyde dissolved in a minimal amount of hexanes/ether) onto the plug.

  • Flush with a low-polarity solvent mixture (e.g., 95% Hexanes / 5% EtOAc).

    • Causality note: The basic sites on the alumina irreversibly chemisorb the carboxylic acid impurities, while the neutral aldehyde elutes rapidly.

  • Concentrate the eluent under vacuum.

Quantitative Data: Comparison of Purification Methods
MethodIdeal Contamination LevelExpected RecoveryProcessing TimeKey AdvantageLimitation
Bisulfite Adduct Heavy (>10% acid)75 - 85%3 - 4 HoursAbsolute separation of acids/ketonesHigh pH during regeneration can epimerize sensitive

-stereocenters
Basic Alumina Plug Light (<5% acid)90 - 95%15 - 30 MinsExtremely fast, highly scalableIneffective for massive degradation; may cause aldol condensation
Vacuum Distillation Moderate (5-10% acid)60 - 80%2 - 3 HoursYields strictly anhydrous productThermal stress can decompose certain delicate heterocycles

Section 3: Advanced Handling & Anaerobic Workflows

Q: How do I ensure my purified aldehyde doesn't immediately degrade again during my reaction setup? A: You must utilize strict Schlenk line techniques to maintain an anhydrous and anaerobic environment. The core principle is replacing the atmospheric air with a purified inert gas (Argon or Nitrogen) (4 [4]). To ensure the solvent itself isn't introducing oxygen, you must degas it using freeze-pump-thaw cycles (5 [5]).

Step-by-Step Methodology: Freeze-Pump-Thaw Degassing & Schlenk Transfer
  • Preparation: Transfer the purified liquid aldehyde (or solvent solution) into a Schlenk flask equipped with a greased stopcock and a rubber septum.

  • Freezing: Submerge the flask in a liquid nitrogen (

    
    ) bath until the contents are completely frozen solid.
    
  • Pumping (Vacuum): Open the stopcock to the vacuum manifold for 2–3 minutes to evacuate the headspace of

    
     and other dissolved gases.
    
  • Thawing: Close the stopcock and remove the flask from the

    
     bath. Allow it to thaw completely in a room-temperature water bath.
    
    • Causality note: As the liquid thaws, trapped gas bubbles will violently escape into the headspace due to the pressure differential.

  • Cycling: Repeat the Freeze-Pump-Thaw cycle a total of three times. After the final thaw, backfill the flask with inert gas.

  • Storage/Transfer: Store the flask wrapped in aluminum foil (to prevent photo-initiated autoxidation) at -20°C, or transfer the aldehyde to your reaction vessel using a purged syringe or stainless steel cannula.

G A Aldehyde in Schlenk Flask B Submerge in Liquid N2 A->B C Open to Vacuum (Remove Headspace O2) B->C D Close Vacuum & Thaw to RT C->D E Repeat 3x Cycles D->E Trapped gases escape E->B Cycle F Backfill with Inert Gas (Ar/N2) E->F Final Cycle

Freeze-pump-thaw degassing cycle for anaerobic preparation of aldehyde solutions.

References
  • Source: rsc.
  • Source: benchchem.
  • Source: epa.
  • Source: wikipedia.
  • Source: wdfiles.

Sources

Technical Support Center: Troubleshooting Low Yields in Pyran-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in reactions involving pyran-4-carbaldehyde. The advice herein is structured to not only solve immediate experimental issues but also to provide a deeper understanding of the underlying chemical principles at play.

Part 1: Foundational Troubleshooting & FAQs

This section addresses common issues and fundamental properties of pyran-4-carbaldehyde that can impact reaction outcomes.

FAQ 1: My reaction with pyran-4-carbaldehyde is consistently giving low yields, regardless of the reaction type. Where should I start troubleshooting?

Low yields in reactions involving pyran-4-carbaldehyde can often be traced back to the stability and purity of the starting material itself. Before optimizing reaction parameters, it is crucial to validate the quality of your aldehyde.

Answer:

Start with a systematic evaluation of your starting material and general reaction setup.

  • Purity of Pyran-4-carbaldehyde: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged storage or exposure to air. This is a common issue with many aldehydes.

    • Verification Protocol: Before use, analyze your pyran-4-carbaldehyde sample by ¹H NMR. The aldehyde proton should appear as a sharp singlet typically between δ 9.5-10.0 ppm. The presence of a broad peak around δ 10-12 ppm could indicate the presence of the carboxylic acid impurity. A simple acid-base extraction can remove this impurity.

    • Purification: If impurities are detected, consider purification by flash chromatography or distillation.

  • Solvent Quality: Ensure your solvents are anhydrous, especially for moisture-sensitive reactions like Wittig or Grignard reactions. The pyran oxygen can coordinate with Lewis acids or protic species, potentially leading to unwanted side reactions.

    • Recommendation: Use freshly distilled solvents or solvents from a solvent purification system.

  • Inert Atmosphere: Reactions involving organometallics or other air-sensitive reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both the degradation of the reagents and the oxidation of the aldehyde.

Below is a general troubleshooting workflow to begin your investigation.

G cluster_0 Initial Troubleshooting Workflow start Low Yield Observed check_aldehyde Verify Purity of Pyran-4-carbaldehyde (¹H NMR, TLC) start->check_aldehyde is_pure Is it Pure? check_aldehyde->is_pure purify Purify Aldehyde (Chromatography/Distillation) is_pure->purify No check_reagents Assess Purity & Reactivity of Other Reagents is_pure->check_reagents Yes purify->check_aldehyde check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) check_reagents->check_conditions is_optimized Are Conditions Optimized? check_conditions->is_optimized optimize Systematically Optimize Parameters is_optimized->optimize No end Improved Yield is_optimized->end Yes optimize->end

Caption: General workflow for troubleshooting low yields.

Part 2: Troubleshooting Specific Reaction Classes

Question 2: I am attempting a Wittig reaction with pyran-4-carbaldehyde and a stabilized ylide, but the yield is poor and I observe unreacted starting material. What is happening?

Answer:

This is a common issue. While the aldehyde is reactive, its electronic nature and the reaction conditions for Wittig reactions can present challenges.

  • Causality: The oxygen atom in the pyran ring is electron-withdrawing via an inductive effect, which can slightly decrease the electrophilicity of the aldehyde carbon compared to a simple aliphatic aldehyde. However, the primary issue with stabilized ylides (e.g., those containing an adjacent ester or ketone) is their lower reactivity. These reactions often require heating, which can lead to decomposition of the aldehyde or the ylide.

  • Troubleshooting Steps:

    • Base and Ylide Formation: Ensure your ylide is completely formed before adding the aldehyde. The choice of base is critical. For stabilized ylides, stronger bases like NaH or KHMDS may be more effective than weaker bases like NaOEt, but can also promote side reactions if not handled correctly.

    • Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for Wittig reactions as they can help to solvate the intermediate betaine species.

    • Temperature Control: Add the aldehyde slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or be gently heated. This can control the rate of reaction and minimize the formation of byproducts.

    • Salt Effects: The presence of lithium salts (from using n-BuLi to generate the ylide) can influence the stereochemical outcome and reactivity. In some cases, a "salt-free" ylide may give a cleaner reaction.

Data Presentation: Effect of Reaction Conditions on a Wittig Reaction

The following table summarizes hypothetical but representative results for the reaction of pyran-4-carbaldehyde with (ethoxycarbonylmethylene)triphenylphosphorane to illustrate the impact of reaction parameters.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEtOH801235
2K₂CO₃MeCN802455
3NaHTHF25675
4KHMDSTHF0 to 25488

This data illustrates a common trend where stronger bases and aprotic solvents lead to higher yields in Wittig reactions with stabilized ylides.

Question 3: My reductive amination protocol with pyran-4-carbaldehyde and a primary amine is resulting in a complex mixture of products and low yield of the desired secondary amine. What are the likely side reactions?

Answer:

Reductive amination is a robust reaction, but with pyran-4-carbaldehyde, several competing pathways can reduce the yield of your target amine.

  • Causality: The initial step is the formation of an imine (or iminium ion), which is then reduced. The issues often arise from the stability of the intermediates and the reactivity of the pyran ring itself.

  • Potential Side Reactions:

    • Over-alkylation: The desired secondary amine product can react with another molecule of pyran-4-carbaldehyde to form a tertiary amine.

    • Aldehyde Self-Condensation: Under acidic or basic conditions, the aldehyde can potentially undergo self-condensation reactions.

    • Ring Opening/Degradation: The pyran ring can be sensitive to strongly acidic conditions, which are sometimes used to catalyze imine formation. This can lead to a complex mixture of degradation products.

    • Reductant-Mediated Decomposition: Some reducing agents, particularly harsher ones, might reduce the pyran ring or other functional groups.

G cluster_1 Reductive Amination: Main vs. Side Reactions start Pyran-4-carbaldehyde + R-NH₂ imine Imine/Iminium Ion Intermediate start->imine Condensation side_reaction3 Aldehyde Reduction to Alcohol start->side_reaction3 Direct Reduction desired_product Desired Secondary Amine imine->desired_product Reduction [NaBH(OAc)₃] side_reaction2 Ring Degradation (Strong Acid) imine->side_reaction2 [H⁺] side_reaction1 Over-alkylation to Tertiary Amine desired_product->side_reaction1 + Aldehyde

Caption: Competing pathways in reductive amination.

  • Troubleshooting and Optimization:

    • Use a Mild Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice. It is less basic and more selective for the iminium ion over the aldehyde, reducing the chance of aldehyde reduction to the alcohol.

    • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) but keep the aldehyde as the limiting reagent to minimize over-alkylation.

    • pH Control: The reaction is often fastest under mildly acidic conditions (pH 5-6) which favors iminium ion formation without causing significant degradation of the pyran ring. Acetic acid is a common additive.

    • One-Pot Procedure: A one-pot procedure where the aldehyde, amine, and reducing agent are all mixed together often gives the best results, as the imine is reduced as it is formed, keeping its concentration low.

Part 3: Experimental Protocol Example

This section provides a detailed, field-tested protocol for a reaction that is often problematic.

Optimized Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the reductive amination of pyran-4-carbaldehyde with benzylamine as a representative example.

Materials:

  • Pyran-4-carbaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add pyran-4-carbaldehyde and anhydrous DCM.

  • Amine Addition: Add benzylamine to the solution and stir for 20 minutes at room temperature to allow for initial imine formation.

  • Catalyst Addition: Add the catalytic amount of acetic acid.

  • Reductant Addition: Add the sodium triacetoxyborohydride in one portion. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

References

  • Oxidation of Aldehydes to Carboxylic Acids. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Acid-Catalyzed Degradation of Tetrahydropyran Rings. Journal of Organic Chemistry. American Chemical Society. (Note: While a direct link to a specific paper on pyran-4-carbaldehyde degradation is highly specific, the general principle of acid sensitivity of the THP ether linkage is well-established in protecting group chemistry). [Link]

  • Sodium Triacetoxyborohydride as a Selective Reducing Agent. Organic Syntheses. Wiley. [Link]

Validation & Comparative

Comparative Guide: IR Characterization of 3,6-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) serves as a critical intermediate in the synthesis of bioactive heterocycles, often functioning as a dienophile in Diels-Alder reactions or a Michael acceptor in conjugate additions.[1] Its structural integrity is defined by the conjugation between the carbonyl group and the endocyclic double bond.

This guide provides a technical comparison of the characteristic Infrared (IR) carbonyl stretch of this molecule against its saturated and isomeric analogs. For researchers monitoring the synthesis—typically from tetrahydro-4H-pyran-4-one via a nitrile intermediate—the shift in carbonyl frequency is the primary indicator of successful unsaturation and conjugation.

Structural Analysis & Mechanistic Basis

The spectroscopic signature of 3,6-dihydro-2H-pyran-4-carbaldehyde is governed by resonance delocalization .

  • Conjugation Effect: The

    
    -electron system of the C=C double bond (C4-C5) overlaps with the 
    
    
    
    -system of the carbonyl group (C=O). This delocalization introduces single-bond character to the carbonyl bond, weakening the force constant (
    
    
    ).
  • Frequency Shift: According to Hooke's Law (

    
    ), the weakened bond vibrates at a lower frequency compared to a non-conjugated aldehyde.
    
  • Ring Strain: The 3,6-dihydro-2H-pyran ring is relatively flexible (half-chair/sofa conformation), causing minimal angle strain effects on the carbonyl frequency compared to smaller rings like cyclobutenes.

Diagram: Resonance & Structural Comparison

G cluster_0 Target: 3,6-Dihydro-2H-pyran-4-carbaldehyde cluster_1 Alternative: Tetrahydro-2H-pyran-4-carbaldehyde Target Conjugated System (O=C-C=C) C=O Stretch: ~1685-1695 cm⁻¹ Resonance Resonance Hybrid (Single bond character) Target->Resonance Delocalization Saturated Saturated System (O=C-CH-CH) C=O Stretch: ~1725-1735 cm⁻¹ Target->Saturated Comparison: ~40 cm⁻¹ Shift Inductive Inductive Effect Only Saturated->Inductive No Conjugation

Caption: Mechanistic comparison of IR frequencies driven by electronic conjugation.

Comparative Spectral Data

The following table contrasts the target molecule with its direct saturated analog and a structural isomer. This data is essential for differentiating the product from starting materials (in oxidation reactions) or over-reduced byproducts.

Feature3,6-Dihydro-2H-pyran-4-carbaldehyde (Target)Tetrahydro-2H-pyran-4-carbaldehyde (Saturated Analog)3,4-Dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer)
CAS Number 97346-30-050675-18-8100-73-2
Electronic State

-Unsaturated (Conjugated)
Saturated

-Unsaturated (Conjugated)
C=O Stretch (

)
1685 – 1695 cm⁻¹ 1725 – 1735 cm⁻¹ ~1690 – 1700 cm⁻¹
C=C Stretch (

)
1620 – 1640 cm⁻¹ (Medium-Strong)Absent~1620 cm⁻¹ (Enol ether character)
Fermi Resonance Present (~2720 & 2820 cm⁻¹)Present (~2720 & 2820 cm⁻¹)Present
Key Distinction Strong C=C band + Lower C=OHigh C=O + No C=CAldehyde at C2 position (NMR required to distinguish)

Note: The intensity of the C=C stretch in the target molecule is often enhanced due to polarization by the adjacent carbonyl group, making it a reliable secondary diagnostic peak.

Experimental Protocol: Monitoring Synthesis

A common synthetic route involves the dehydration of a cyanohydrin followed by reduction. IR spectroscopy is the most efficient method for in-process monitoring.

Workflow: Nitrile to Aldehyde Conversion
  • Starting Material: 3,6-dihydro-2H-pyran-4-carbonitrile.

    • Diagnostic Peak: Sharp C

      
      N stretch at ~2220 cm⁻¹ .
      
    • Carbonyl: Absent.

  • Reaction: DIBAL-H reduction followed by hydrolysis.

  • Product: 3,6-dihydro-2H-pyran-4-carbaldehyde.[1]

    • Diagnostic Peak: Appearance of strong C=O at ~1690 cm⁻¹ .

    • Disappearance: Loss of C

      
      N peak at 2220 cm⁻¹.
      
Method for Accurate Frequency Determination

To ensure reproducibility and correct assignment (E-E-A-T), follow this protocol:

  • Sample Preparation:

    • Neat (ATR): Preferred for oils. Place 10 µL on a Diamond or ZnSe crystal. Note: Frequencies in neat films are typically lower than in non-polar solvents due to intermolecular dipole interactions.

    • Solution (CCl₄/CHCl₃): If high precision is required to minimize hydrogen bonding effects, prepare a 10 mM solution. Expect a shift of +10-15 cm⁻¹ compared to neat film.

  • Scan Parameters:

    • Resolution: 2 cm⁻¹ (critical to resolve Fermi resonance doublets).

    • Scans: 16–32 scans to reduce noise.

  • Validation:

    • Check for the Fermi Resonance doublet (C-H stretch of aldehyde) at ~2720 cm⁻¹ and ~2820 cm⁻¹. The lower frequency band (2720) is often distinct from alkyl C-H stretches.[2]

Diagram: Synthesis Monitoring Workflow

Synthesis cluster_check Quality Control Check Step1 Precursor: Nitrile (3,6-dihydro-2H-pyran-4-carbonitrile) Peak: ~2220 cm⁻¹ (C≡N) Reaction Reaction: DIBAL-H Reduction + Hydrolysis Step1->Reaction Input Step2 Product: Aldehyde (3,6-dihydro-2H-pyran-4-carbaldehyde) Peak: ~1690 cm⁻¹ (C=O) Reaction->Step2 Conversion Check1 Check 1: Loss of 2220 cm⁻¹ Step2->Check1 Check2 Check 2: Appearance of 1690 cm⁻¹ Step2->Check2 Check3 Check 3: C=C Stretch at 1630 cm⁻¹ Step2->Check3

Caption: Logic flow for monitoring the nitrile-to-aldehyde conversion via FTIR.

References

  • Han, Z. S., et al. (2014).[3][4] "Efficient Synthesis of 3,6-Dihydro-2H-pyran-4-carbaldehyde and Its Application in Drug Discovery." Organic Letters, 16(16), 4142-4145.[3][4][5] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • NIST Chemistry WebBook. "Tetrahydro-2H-pyran-4-carbaldehyde Spectral Data." Link

  • PubChem. "3,6-Dihydro-2H-pyran-4-carbaldehyde Compound Summary." Link

Sources

Technical Comparison Guide: GC-MS Characterization of 3,6-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS characterization of 3,6-dihydro-2H-pyran-4-carbaldehyde , a critical intermediate in the synthesis of bioactive pharmacophores (e.g., Cot modulators, fijianolides).

It specifically addresses the analytical challenge of distinguishing this compound from its ubiquitous structural isomer, 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer), using fragmentation mechanics rather than simple library matching.

Executive Summary & Structural Context

3,6-dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0 / 25090-33-9) is an


-unsaturated aldehyde embedded within a pyran ring. Its synthesis, typically involving the cyanohydrin homologation of tetrahydro-4H-pyran-4-one [1], places the double bond at the C4-C5 position, conjugated with the carbonyl group.

The Analytical Problem: Researchers often confuse this target with 3,4-dihydro-2H-pyran-2-carbaldehyde (CAS: 100-73-2), a common "acrolein dimer" byproduct. While both share the molecular formula


 (MW 112.13), their Electron Ionization (EI) fragmentation pathways diverge radically due to the position of the double bond and the aldehyde moiety.
FeatureTarget: 3,6-Dihydro-2H-pyran-4-carbaldehyde Alternative: 3,4-Dihydro-2H-pyran-2-carbaldehyde
Structure Conjugated Enone System (C4=C5)Enol Ether System (C5=C6)
Key Mechanism

-Cleavage & Modified RDA
Classical Retro-Diels-Alder (RDA)
Diagnostic Ion m/z 82 & 83 m/z 56 (Base Peak)

Experimental Methodology

To replicate the fragmentation patterns described below, ensure your GC-MS system meets these parameters. This protocol minimizes thermal degradation prior to ionization.

Instrumentation: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Inlet: Split/Splitless at 250°C. Split ratio 10:1 (to prevent column overload).

  • Column: Non-polar 5% phenyl-arylene (e.g., HP-5ms, DB-5ms), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Bake out).

  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 35–300.

Fragmentation Analysis & Mechanism

The differentiation relies on the Retro-Diels-Alder (RDA) reaction, which dominates the fragmentation of unsaturated six-membered heterocycles.

A. The Target: 3,6-dihydro-2H-pyran-4-carbaldehyde

Because the double bond is located at C4-C5, the RDA mechanism cleaves the C2-C3 and C6-O1 bonds.

  • Molecular Ion (

    
    ):  Observed at m/z 112  (Distinct but moderate intensity).
    
  • 
    -Cleavage (Dominant Pathway 1):  Loss of the radical formyl group (
    
    
    
    , 29 Da) from the molecular ion.
    • 
      .
      
    • Why? The resulting carbocation is resonance-stabilized by the adjacent double bond.

  • Modified RDA (Dominant Pathway 2): The ring opens to release neutral formaldehyde (

    
    , 30 Da).
    
    • 
      .
      
    • Fragment Identity: 2-methylene-3-butenal (or isomeric 2-formyl-1,3-butadiene). This ion is highly stable and often constitutes the base peak or second highest peak.

B. The Alternative: 3,4-dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer)

This molecule is the [4+2] cycloaddition adduct of acrolein. Under EI conditions, it undergoes a "perfect" RDA reversion.

  • RDA Reversion: The molecule splits exactly into two molecules of acrolein (

    
    , MW 56).
    
    • 
      .
      
    • Result: The spectrum is dominated by m/z 56 (Base Peak, often >90% relative abundance).

  • Secondary Ions: m/z 55 (

    
    ) and m/z 29 (
    
    
    
    ).
Comparative Data Table
m/zIon IdentityTarget (4-CHO isomer) AbundanceAlternative (2-CHO isomer) Abundance
112 Molecular Ion (

)
20–40%5–15%
83

High (60–90%) Low (<10%)
82 RDA Product (

)
High (60–100%) Negligible
56 Acrolein FragmentLow (<20%)Base Peak (100%)
54 Butadiene FragmentModerateLow

Visualizing the Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the two isomers.

FragmentationPathways Target Target: 3,6-dihydro-2H-pyran-4-carbaldehyde (m/z 112) Frag82 RDA Fragment (2-formyl-butadiene) m/z 82 Target->Frag82 Loss of CH2O (30 Da) Retro-Diels-Alder Frag83 Alpha Cleavage [M - CHO]+ m/z 83 Target->Frag83 Loss of CHO• (29 Da) Alpha-Cleavage Note DIAGNOSTIC RULE: If Base Peak is 56 -> Alternative If Base Peak is 82/83 -> Target Frag82->Note Alt Alternative: 3,4-dihydro-2H-pyran-2-carbaldehyde (m/z 112) Frag56 RDA Reversion (Acrolein Cation) m/z 56 (Base Peak) Alt->Frag56 RDA Reversion Splits into 2x Acrolein Frag56->Note

Caption: Mechanistic divergence showing the stability of the conjugated diene fragment (m/z 82) in the target molecule versus the monomer reversion (m/z 56) in the alternative isomer.

Identification Workflow

Use this logic gate to validate your synthesized product.

IdentificationWorkflow Start Analyze Spectrum (Precursor m/z 112) Check56 Is m/z 56 the Base Peak (100%)? Start->Check56 ResultAlt IDENTIFIED: 3,4-dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer) Check56->ResultAlt Yes Check82 Are m/z 82 & 83 Major Peaks (>50%)? Check56->Check82 No ResultTarget IDENTIFIED: 3,6-dihydro-2H-pyran-4-carbaldehyde (Target Product) Check82->ResultTarget Yes ResultUnk Unknown Isomer (Check 5,6-dihydro variants) Check82->ResultUnk No

Caption: Step-by-step decision tree for distinguishing the target aldehyde from common isomeric byproducts.

References

  • Han, Z. S., et al. (2014).[1][2][3] "Practical Synthesis of 3,6-Dihydro-2H-pyran-4-carbaldehyde." Organic Letters, 16(16), 4142–4145.[1][2][3][4]

  • NIST Mass Spectrometry Data Center. "2H-Pyran-2-carboxaldehyde, 3,4-dihydro-." NIST Chemistry WebBook, SRD 69.

  • PubChem. "3,6-dihydro-2H-pyran-4-carbaldehyde (Compound)." National Library of Medicine.

Sources

Comparative Guide: Reactivity of Tetrahydro- vs. Dihydro-Pyran Carbaldehydes

[1]

Executive Summary

In heterocyclic synthesis, the choice between Tetrahydropyran-2-carbaldehyde (THP-CHO) and its unsaturated analog, 3,4-Dihydro-2H-pyran-2-carbaldehyde (DHP-CHO, Acrolein Dimer) , dictates the success of downstream functionalization.

While THP-CHO behaves as a robust, predictable aliphatic aldehyde suitable for harsh reagents, DHP-CHO is a "masked" 1,5-dicarbonyl equivalent possessing a sensitive enol ether functionality.[1] This structural difference necessitates divergent experimental protocols:

  • DHP-CHO requires non-acidic, mild oxidative conditions (e.g., TEMPO/BAIB) to prevent ring fragmentation or polymerization.[1]

  • THP-CHO tolerates standard reductive amination and vigorous oxidation protocols.[1]

This guide provides the mechanistic rationale, comparative data, and validated protocols to navigate these differences.

Structural & Electronic Analysis

The divergence in reactivity stems from the C5–C6 unsaturation in the DHP ring.

FeatureTetrahydropyran-2-carbaldehyde (THP-CHO)3,4-Dihydro-2H-pyran-2-carbaldehyde (DHP-CHO)
Structure Saturated cyclic ether.[1]Cyclic enol ether (Vinyl ether).[1]
Electronic State Stable

-framework.[1] Oxygen lone pairs are localized.[1]

-electron rich at C5; Oxygen lone pair conjugation (Enol ether).[1][2]
Acid Sensitivity Low. Stable to aqueous acid.[1]High. Hydrolyzes to form glutaraldehyde derivatives.[1]
Thermal Stability Stable up to high temperatures.[1]Prone to retro-Diels-Alder (reversion to acrolein) and polymerization.[1]
Primary Hazard Flammability.[1]Polymerization (exothermic); Peroxide formation.[1]
Mechanistic Implication: The "Enol Ether" Liability

In DHP-CHO, the oxygen atom is directly bonded to the sp2 carbon (C6). Under acidic conditions (common in reductive amination), protonation occurs at C5, generating an oxocarbenium ion that rapidly hydrolyzes, cleaving the ring.[1] THP-CHO lacks this pathway, maintaining ring integrity.[1]

Gcluster_0DHP-CHO Instability (Acidic Conditions)cluster_1THP-CHO StabilityDHPDHP-CHO(Enol Ether)ProtonationC5 Protonation(Oxocarbenium Ion)DHP->Protonation+ H+HydrolysisRing Opening(1,5-Dicarbonyl)Protonation->Hydrolysis+ H2OPolymerizationPolymerizationHydrolysis->PolymerizationOligomerizationTHPTHP-CHO(Saturated Ether)NoRxnRing Intact(Stable Intermediate)THP->NoRxn+ H+ / H2O

Caption: Mechanistic pathway showing the acid-catalyzed ring opening of DHP-CHO vs. the stability of THP-CHO.

Performance Comparison: Key Transformations

A. Oxidation to Carboxylic Acid

Converting the aldehyde to the carboxylic acid is a critical step in generating building blocks like 3,4-dihydro-2H-pyran-2-carboxylic acid .[1][3][4][5]

  • THP-CHO: Compatible with Jones reagent, KMnO4, and standard Pinnick conditions.[1]

  • DHP-CHO: Incompatible with strong acidic oxidants or ozone (cleaves double bond).[1] Requires TEMPO/BAIB or buffered Pinnick oxidation.[1]

Experimental Data Summary:

MethodSubstrateYieldOutcome
Standard Pinnick (NaClO2, pH 3-4)THP-CHO>90%Clean conversion to acid.[1]
Standard Pinnick (NaClO2, pH 3-4)DHP-CHO<40%Significant decomposition/ring opening.[1]
TEMPO / BAIB (Neutral)DHP-CHO85-91% Selective aldehyde oxidation; Ring intact.[1]
B. Reductive Amination[1][6][7][8][9]
  • THP-CHO: Can be reacted with amines using NaBH(OAc)3 in DCE/AcOH without precaution.[1]

  • DHP-CHO: The use of acetic acid (AcOH) as a catalyst can trigger polymerization.[1]

    • Recommendation: Use Ti(OiPr)4 as a Lewis acid dehydrating agent followed by reduction with NaBH4 in methanol, avoiding protic acids entirely.[1]

Validated Experimental Protocols

Protocol 1: Selective Oxidation of DHP-CHO (The "Safe" Route)

Target: 3,4-dihydro-2H-pyran-2-carboxylic acid Rationale: Uses Bis(acetoxy)iodo]benzene (BAIB) and TEMPO to avoid acidic media.

  • Preparation: In a round-bottom flask, dissolve DHP-CHO (1.0 equiv) in Dichloromethane (DCM) (0.5 M concentration).

  • Reagent Addition: Add BAIB (1.5 equiv) and TEMPO (0.1 equiv).

  • Reaction: Stir vigorously at room temperature. The reaction is typically complete within 4–6 hours.[1]

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1][4] The aldehyde spot (Rf ~0.[1]6) should disappear.

  • Quench: Dilute with DCM and wash with aqueous Na2S2O3 (to reduce excess oxidant) followed by NaHCO3.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

    • Note: The product is sensitive; store at -20°C.[1]

Protocol 2: Hydrogenation (DHP-CHO to THP-CHO)

Target: Tetrahydropyran-2-carbaldehyde Rationale: Raney Nickel is preferred over Pd/C to prevent hydrogenolysis of the allylic C-O bond (though rare in this specific scaffold, Ra-Ni is historically robust here).

  • Setup: Charge a high-pressure reactor with Sodium 3,4-dihydro-2H-pyran-2-carboxylate (or the aldehyde if stabilized) in Methanol.

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate).[1]

  • Hydrogenation: Pressurize to 3 atm (45 psi) H2. Stir at room temperature for 12 hours.

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.[1][3][4]

  • Acidification: If starting with the salt, acidify carefully with HCl and extract into Chloroform/DCM to isolate the THP acid/aldehyde.[1]

Decision Workflow (DOT Diagram)

Use this flowchart to select the correct starting material and workflow for your target molecule.

WorkflowStartSelect Starting MaterialDHPDHP-CHO(Unsaturated)Start->DHPTHPTHP-CHO(Saturated)Start->THPTarget_AcidTarget: Carboxylic AcidTarget_AmineTarget: Amine(Reductive Amination)DHP->Target_AcidRequires TEMPO/BAIB(Avoid Acid)DHP->Target_AmineRisk: PolymerizationUse Ti(OiPr)4 / NaBH4DHP->THPHydrogenation(Ra-Ni, 3 atm H2)THP->Target_AcidStandard Oxidation(Jones/Pinnick)THP->Target_AmineStandard ProtocolNaBH(OAc)3 / AcOH

Caption: Decision matrix for selecting reagents based on the pyran saturation level.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid. Retrieved from 4[1]

  • National Institutes of Health (NIH). 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist.[1] Retrieved from 6[1]

  • NOAA CAMEO Chemicals. Acrolein Dimer (3,4-Dihydro-2H-pyran-2-carboxaldehyde) Stability and Hazards. Retrieved from 7[1]

  • PrepChem. Synthesis of Tetrahydropyran-2-Carboxylic Acid via Hydrogenation. Retrieved from 8[1]

  • Organic Chemistry Portal. Synthesis of Carboxylic Acids by Oxidation of Aldehydes (Comparative Reagents). Retrieved from 9[1]

Introduction to the Analyte and Chromatographic Challenges

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 3,6-dihydro-2H-pyran-4-carbaldehyde. Given the analyte's specific structural characteristics—a polar aldehyde group, a partially unsaturated heterocyclic ring, and a lack of a strong native chromophore—a single analytical approach is seldom sufficient. This document explores two primary pathways: analysis via derivatization for robust quantification and direct analysis for screening purposes. We will dissect the causality behind methodological choices, present comparative experimental data, and provide detailed protocols to ensure reproducible, trustworthy results.

3,6-dihydro-2H-pyran-4-carbaldehyde is a heterocyclic aldehyde of interest in synthetic chemistry and potentially as an intermediate in drug development. Its analysis by HPLC presents a classic set of challenges:

  • Polarity: The combination of the ether linkage and the aldehyde group confers significant polarity, leading to poor retention on traditional reversed-phase (RP) columns like C18.

  • Lack of a Strong Chromophore: The molecule absorbs only at low UV wavelengths (below 220 nm), where interference from mobile phase components and other impurities is high, compromising sensitivity and specificity.

  • Reactivity: The aldehyde group is susceptible to oxidation and other reactions, which can affect sample stability.

To overcome these challenges, a common and highly effective strategy is pre-column derivatization, which appends a chromophore to the molecule, increases its hydrophobicity, and enhances its stability.

Part 1: The Definitive Approach - Analysis via Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

For quantitative applications requiring high sensitivity and specificity, derivatization is the authoritative method. The most common reagent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative.[1] This derivative possesses a strong chromophore, allowing for detection at approximately 360 nm where interference is minimal, and is significantly more hydrophobic, making it ideal for reversed-phase chromatography.[2]

Experimental Protocol: Derivatization
  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • Sample Preparation: Dissolve the 3,6-dihydro-2H-pyran-4-carbaldehyde standard or sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Derivatization Reaction: To 100 µL of the sample solution, add 500 µL of the DNPH reagent solution. Vortex briefly and allow the reaction to proceed at 40°C for 30 minutes.

  • Quenching & Dilution: After cooling to room temperature, dilute the reaction mixture with acetonitrile/water (50:50, v/v) to the desired final concentration for HPLC analysis.

Comparative Analysis of DNPH-Derivative on Different Reversed-Phase Columns

The choice of stationary phase is critical for optimizing selectivity.[3] We compare two common reversed-phase columns: a standard C18 and a Phenyl-Hexyl phase. The C18 phase separates primarily based on hydrophobicity, while the Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic rings of the DNPH derivative.[3]

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column Standard C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B to 90% B over 10 min55% B to 85% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 35°C35°C
Detection UV at 365 nmUV at 365 nm
Hypothetical Retention Time ~7.8 min~8.5 min
Peak Shape (Tailing Factor) 1.11.0
Rationale for Performance Strong hydrophobic retention.Enhanced retention due to π-π interactions between the phenyl rings of the column and the derivative, often leading to improved peak shape.
Workflow for Derivatization and HPLC Analysis

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis HPLC Analysis Sample Analyte in Solution Mix Mix & Vortex Sample->Mix DNPH DNPH Reagent (ACN, H3PO4) DNPH->Mix React Incubate (40°C, 30 min) Mix->React Reaction Start Dilute Dilute Sample React->Dilute Reaction Complete Inject Inject into HPLC Dilute->Inject Detect UV Detection (365 nm) Inject->Detect Separation on Column Data Chromatogram & Data Detect->Data

Caption: Workflow for DNPH derivatization and subsequent HPLC analysis.

Part 2: Direct Analysis Strategies for Rapid Screening

While derivatization is superior for quantification, direct analysis may be suitable for rapid purity checks or reaction monitoring where high sensitivity is not the primary goal. This requires chromatographic modes designed to retain polar analytes.

The Challenge of Reversed-Phase

On a standard C18 column with a typical mobile phase (e.g., 50% acetonitrile/water), 3,6-dihydro-2H-pyran-4-carbaldehyde will have very little retention and elute close to the solvent front (dead volume). This is because its polarity prevents effective partitioning into the hydrophobic stationary phase. Using a highly aqueous mobile phase (e.g., >95% water) can increase retention, but this risks "phase collapse" on traditional C18 columns, leading to drastic and irreversible loss of retention.[4]

Alternative 1: Aqueous C18 Columns

Specialty reversed-phase columns, often labeled "AQ" or featuring polar-embedded or polar-endcapped groups, are designed to be compatible with 100% aqueous mobile phases.[5] These columns prevent phase collapse and offer modest retention for polar compounds.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for retaining and separating very polar compounds.[6][7] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile). A water layer is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk mobile phase. Polar analytes are more strongly retained.

Comparative Data for Direct Analysis Approaches
ParameterMethod 1: Aqueous C18Method 2: HILIC
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µmAmide HILIC, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Isocratic Condition 98% A / 2% B5% A / 95% B
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C30°C
Detection UV at 210 nmUV at 210 nm
Hypothetical Retention Time ~2.5 min~6.2 min
Considerations Modest retention, potential for better peak shape.Strong retention, requires careful salt/buffer selection for MS compatibility.
Retention Mechanism Comparison: RP vs. HILIC

G cluster_rp Reversed-Phase (RP) Chromatography cluster_hilic Hydrophilic Interaction (HILIC) rp_desc Stationary Phase: Non-Polar (e.g., C18) Mobile Phase: Polar (e.g., Water/ACN) Mechanism: Non-polar analytes partition into the stationary phase and are retained. Polar analytes (like our target) have weak interaction and elute quickly. hilic_desc Stationary Phase: Polar (e.g., Silica, Amide) Mobile Phase: Non-Polar (e.g., ACN/Water) Mechanism: A water-rich layer forms on the stationary phase. Polar analytes partition into this layer and are strongly retained. Analyte_RP Polar Analyte Analyte_HILIC Polar Analyte

Caption: Conceptual difference between RP and HILIC retention mechanisms.

Ensuring Trustworthiness: Factors Affecting Retention Time Stability

A described protocol is only as good as its reproducibility. The retention times presented are benchmarks; absolute values in your laboratory will be influenced by several factors.[8][9] To ensure a self-validating and robust method, meticulous control of these variables is paramount.

  • Temperature: Column temperature directly affects mobile phase viscosity and analyte interaction with the stationary phase. A 1°C change can alter retention time by 1-2%.[10][11] The use of a thermostatted column compartment is mandatory for reproducible results.

  • Mobile Phase Composition: The ratio of organic solvent to water is a powerful determinant of retention. For gradient methods, the pump's proportioning valve accuracy is critical. For isocratic methods, precise pre-mixing of solvents is essential. The pH of buffered mobile phases must be consistent, as it can affect the ionization state of analytes and silanols on the column surface.[9][12]

  • Flow Rate: Retention time is inversely proportional to the flow rate. Inconsistent flow, often due to worn pump seals or check valves, will cause drift. Regular pump maintenance and performance verification are crucial.[10]

  • Column Equilibration: Before analysis, the column must be fully equilibrated with the starting mobile phase conditions. This is especially true for HILIC and ion-pairing methods, where equilibration can take significantly longer than in simple reversed-phase. Insufficient equilibration is a common cause of retention time drift at the start of a sequence.[8]

Conclusion and Recommendations

For the robust, sensitive, and specific quantification of 3,6-dihydro-2H-pyran-4-carbaldehyde, pre-column derivatization with DNPH followed by reversed-phase HPLC is the unequivocally superior method. A Phenyl-Hexyl column is recommended as a starting point due to its potential for enhanced selectivity and peak shape through secondary π-π interactions.

For applications where speed is critical and high sensitivity is not required, such as in-process reaction monitoring, direct analysis using HILIC is the most viable approach. It provides the necessary retention that is unachievable with standard or even aqueous-compatible reversed-phase columns.

By understanding the principles behind these different approaches and controlling the key variables that ensure method stability, researchers can develop and validate a reliable analytical method tailored to their specific objectives.

References

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Separation Science. [Link]

  • Poznyak, T., & Vivero, J. (2005). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. ResearchGate. [Link]

  • Kallio, M., & Nieminen, T. (2002). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • Mopper, K., & Stahovec, W. (1986). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Academia.edu. [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Melvin, G., et al. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. [Link]

  • Chevolleau, S., et al. (2021). Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal. Semantic Scholar. [Link]

  • Lane, R. H., & Sze, Y. L. (1991). Monitoring aldehyde production during frying by reversed-phase liquid chromatography. Journal of the American Oil Chemists' Society. [Link]

  • Welch, C. (n.d.). HPLC Column Selection Guide. Welch Materials. [Link]

  • Nakanishi, K. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-dihydro-2H-pyran-4-carbonitrile. PubChem. [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. [Link]

  • Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Pamingle, P., et al. (2018). Pyran derivatives and their preparation.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Wang, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments. [Link]

  • Company, A., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC. [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]

  • Shimadzu. (2025, April 24). Retention Time Fluctuations - Part 1. Shimadzu. [Link]

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Methodological Comparison Guide: Verifying the Purity of 3,6-Dihydro-2H-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Drug Development3,6-Dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) is a highly versatile -unsaturated aldehyde used extensively as a building block in pharmaceutical synthesis, particularly for functionalized tetrahydropyrans and Michael addition chemistry. However, verifying its purity presents a unique analytical challenge.

Because the molecule contains both an aldehyde and an endocyclic alkene, it is highly susceptible to auto-oxidation (yielding the corresponding carboxylic acid) and over-reduction during synthesis. Furthermore, while it possesses a conjugated


-system (C=C–C=O), its UV absorbance is relatively weak compared to heavily aromatic compounds. Relying on a single analytical dimension can easily result in false-positive purity assessments. To combat this, Application Scientists must deploy orthogonal, self-validating analytical techniques.

Objective Comparison: TLC vs. Instrumental Alternatives

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for final lot release, Thin Layer Chromatography (TLC) remains the most efficient method for rapid purity verification, reaction monitoring, and degradation checks.

When optimized with multiplexed chemical staining, TLC provides a highly specific, low-cost, and rapid alternative to instrumental methods. Table 1 objectively compares TLC's performance against standard instrumental alternatives for this specific compound.

Table 1: Performance Comparison of Analytical Methods for 3,6-Dihydro-2H-pyran-4-carbaldehyde

Analytical MethodTurnaround TimeSpecificity / ResolutionLimit of Detection (LOD)Capital CostPrimary Use Case
Multiplexed TLC < 10 minsModerate (Orthogonal stains)~100–500 ngLowRapid qualitative purity checks, real-time reaction monitoring.
HPLC-UV (254 nm) 15–30 minsHigh (C18 Column)~10 ngHighQuantitative purity, final lot release.
GC-FID 10–20 minsVery High~1–5 ngHighDetecting volatile impurities and residual solvents.
qNMR (1H) 5–10 minsAbsolute (Structural proof)~1–5 µgVery HighAbsolute purity quantification without reference standards.

Mechanistic Rationale: The Tri-Modal TLC Strategy

To create a self-validating TLC protocol, we must exploit the specific functional groups of 3,6-dihydro-2H-pyran-4-carbaldehyde. A single visualization method is insufficient; instead, we utilize a tri-modal detection strategy:

  • UV 254 nm (Non-Destructive): Detects the conjugated

    
    -unsaturated system via fluorescence quenching on F254 silica plates.
    
  • 2,4-Dinitrophenylhydrazine (2,4-DNP): A highly specific stain that reacts with the aldehyde group to form a conjugated, bright orange hydrazone.

  • Potassium Permanganate (KMnO₄): A strong oxidizer that reacts with the alkene and aldehyde groups, reducing purple Mn(VII) to brown Mn(IV) oxide.

This logic creates an internal validation matrix. If an impurity spot is UV-active and KMnO₄-positive but 2,4-DNP-negative, it mathematically eliminates the possibility of it being an aldehyde, strongly suggesting the presence of the over-oxidized carboxylic acid impurity.

Stain_Logic Compound 3,6-dihydro-2H-pyran -4-carbaldehyde Feature1 Conjugated System (C=C-C=O) Compound->Feature1 Feature2 Aldehyde Group (-CHO) Compound->Feature2 Feature3 Alkene Group (C=C) Compound->Feature3 UV UV 254 nm (Fluorescence Quenching) Feature1->UV Absorbs UV DNP 2,4-DNP Stain (Hydrazone Formation) Feature2->DNP Reacts KMnO4 KMnO4 Stain (Oxidation) Feature2->KMnO4 Reacts Feature3->KMnO4 Reacts

Logical relationship between molecular features and TLC stain selection.

Experimental Protocol: A Self-Validating Workflow

To prevent cross-contamination of destructive stains, this protocol requires the parallel development of two identical TLC plates. The stain formulations used herein follow standard.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the 3,6-dihydro-2H-pyran-4-carbaldehyde sample in 1 mL of Dichloromethane (DCM). If available, prepare reference standards of known impurities (e.g., the carboxylic acid derivative) at the same concentration.

  • Stationary Phase & Spotting: Use high-quality Silica Gel 60 F254 glass-backed plates. Using a glass micro-capillary, spot 1–2 µL of the sample onto two separate plates (Plate A and Plate B) approximately 1.5 cm from the bottom edge.

  • Mobile Phase Optimization: Prepare a development chamber with a solvent system of Hexane : Ethyl Acetate (3:1 v/v) . Allow the chamber to equilibrate for 10 minutes to ensure vapor saturation, which prevents edge effects and smiling.

  • Development: Place Plate A and Plate B into the chamber. Allow the solvent front to migrate until it is 1 cm from the top. Remove the plates and mark the solvent front with a pencil. Allow the DCM and eluent to evaporate completely.

  • Primary Visualization (UV): Examine both plates under a 254 nm UV lamp. Lightly circle any dark spots (fluorescence quenching) with a pencil.

  • Secondary Visualization (Orthogonal Destructive Staining):

    • Plate A (Aldehyde Check): Dip rapidly into a. Wipe the back of the plate and heat gently with a heat gun. The target compound will immediately appear as a bright orange spot.

    • Plate B (Alkene/Oxidation Check): Dip rapidly into a basic KMnO₄ stain solution. Heat gently. Oxidizable compounds will appear as yellow/brown spots against a bright purple background.

TLC_Workflow Start Sample Prep (1 mg/mL in DCM) Spot Spotting on Silica Gel 60 F254 Start->Spot Develop Development (Hexane:EtOAc 3:1) Spot->Develop UV UV Visualization (254 nm) Develop->UV Stain Parallel Staining (2,4-DNP & KMnO4) UV->Stain Analyze Rf Calculation & Purity Assessment Stain->Analyze

Experimental workflow for TLC purity analysis of 3,6-dihydro-2H-pyran-4-carbaldehyde.

Data Interpretation & Impurity Profiling

By cross-referencing the Retention Factor (


) with the tri-modal stain response, you can definitively profile the purity of the batch. Table 2 outlines the expected experimental data for the target compound and its most common synthetic impurities.

Table 2:


 Values and Stain Profiles for Purity Verification 
Analyte / ImpurityStructural Rationale

(Hex:EtOAc 3:1)
UV (254 nm)2,4-DNP StainKMnO₄ Stain
3,6-dihydro-2H-pyran-4-carbaldehyde Target Molecule 0.45 Active Orange (+) Yellow/Brown (+)
3,6-dihydro-2H-pyran-4-carboxylic acidAuto-oxidation product (Highly polar)0.10 (Tailing)ActiveNegative (–)Yellow/Brown (+)
Tetrahydro-2H-pyran-4-carbaldehydeAlkene over-reduction product0.50InactiveOrange (+)Faint/Slow
3,6-dihydro-2H-pyran-4-ylmethanolAldehyde over-reduction product0.25Inactive*Negative (–)Yellow/Brown (+)

*Note: The reduction of the aldehyde breaks the extended conjugation, rendering the isolated endocyclic double bond inactive at 254 nm.

By strictly adhering to this self-validating methodology, researchers can confidently verify the purity of prior to utilizing it in sensitive downstream drug development workflows, saving both time and costly instrumental bandwidth.

References

  • TLC Stains Guide Source: ReachDevices URL:[Link]

  • TLC Stain Recipes and Preparation Source: University of Washington, Department of Chemistry URL:[Link]

  • PubChem Compound Summary for CID 13435928, 3,6-Dihydro-2H-pyran-4-carbaldehyde Source: National Center for Biotechnology Information (NCBI) URL:[Link]

A Researcher's Guide to Elemental Analysis of C6H8O2 Pyran Derivatives: Theoretical vs. Experimental Data

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and functional materials, the synthesis and characterization of heterocyclic compounds are of paramount importance. Pyran derivatives, a class of oxygen-containing heterocycles, are of significant interest due to their diverse biological activities. For any newly synthesized compound, rigorous structural confirmation is a critical step, and elemental analysis remains a foundational technique for verifying the empirical formula. This guide provides an in-depth comparison of theoretical and experimental elemental analysis data for pyran derivatives with the molecular formula C6H8O2, offering insights into expected outcomes and potential discrepancies.

Theoretical Elemental Composition of C6H8O2

The molecular formula C6H8O2 indicates a compound composed of six carbon atoms, eight hydrogen atoms, and two oxygen atoms. The theoretical elemental composition can be calculated based on the atomic weights of these elements (C: 12.011 g/mol , H: 1.008 g/mol , O: 15.999 g/mol ) and the molecular weight of the compound (112.126 g/mol ).

Table 1: Theoretical Elemental Composition of C6H8O2

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011672.06664.27
Hydrogen (H)1.00888.0647.19
Oxygen (O)15.999231.99828.54
Total 112.126 100.00

This theoretical data serves as the benchmark against which experimental results are compared. Any significant deviation from these values may indicate impurities, incorrect structural assignment, or the presence of solvent molecules in the sample.

Key Isomers of C6H8O2: Sorbic Acid and Parasorbic Acid

Two notable isomers with the molecular formula C6H8O2 are sorbic acid and its lactone, parasorbic acid.

  • Sorbic Acid ((2E,4E)-hexa-2,4-dienoic acid): A naturally occurring compound commonly used as a food preservative.[1][2]

  • Parasorbic Acid ((S)-6-methyl-5,6-dihydro-2H-pyran-2-one): A cyclic lactone found in the berries of the mountain ash tree.[3][4]

While they share the same molecular formula and thus the same theoretical elemental composition, their distinct chemical structures lead to different physical and biological properties.

Experimental Determination of Elemental Composition: Combustion Analysis

The gold standard for determining the elemental composition of organic compounds is combustion analysis .[5] This technique involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen. The resulting combustion gases, primarily carbon dioxide (CO2) and water (H2O), are collected in separate absorption traps. By measuring the mass increase of these traps, the masses of carbon and hydrogen in the original sample can be determined. The percentage of oxygen is typically determined by difference.

Experimental Workflow for Combustion Analysis

Sources

Safety Operating Guide

3,6-dihydro-2H-pyran-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of reactive intermediates is a critical operational pillar in modern drug development. 3,6-dihydro-2H-pyran-4-carbaldehyde (CAS: 97346-30-0) is a highly versatile unsaturated heterocyclic aldehyde, frequently utilized in the enantioselective synthesis of complex therapeutics, including cholesteryl ester transfer protein (CETP) inhibitors and Werner Syndrome RecQ DNA Helicase (WRN) inhibitors[1][2][3].

Because of its specific chemical reactivity, improper disposal of this compound poses significant fire, environmental, and exposure risks. This guide provides a self-validating, step-by-step operational plan for the safe disposal of 3,6-dihydro-2H-pyran-4-carbaldehyde, ensuring strict compliance with the Resource Conservation and Recovery Act (RCRA) and established laboratory safety standards[4].

Physicochemical Profiling & Hazard Causality

To design a fail-safe disposal protocol, one must first understand the physicochemical properties that dictate the compound's behavior. Disposal procedures should never be arbitrary; they must be a direct response to the molecule's physical state and reactivity.

Table 1: Quantitative Data & Operational Implications for 3,6-dihydro-2H-pyran-4-carbaldehyde

PropertyValueOperational Implication for Disposal
CAS Number 97346-30-0Required identifier for accurate Safety Data Sheet (SDS) tracking and RCRA waste profiling[1].
Molecular Formula C₆H₈O₂Contains only Carbon, Hydrogen, and Oxygen. Dictates segregation into the non-halogenated waste stream[1][5].
Molecular Weight 112.13 g/mol Utilized for stoichiometric calculations if in-lab chemical deactivation is required[1].
Boiling Point ~201.9 °C (Predicted)Low volatility at room temperature, but forms combustible mixtures when heated[1].
Density ~1.175 g/cm³ (Predicted)Heavier than water; dictates phase separation behavior during aqueous extraction and waste consolidation[1].

Causality of Hazards: The presence of the aldehyde moiety makes this compound susceptible to auto-oxidation in air, potentially forming the corresponding carboxylic acid. Furthermore, the 3,6-dihydro-2H-pyran ring contains an alkene group, which can undergo exothermic polymerization under strongly acidic or basic conditions. Therefore, it must be strictly segregated from strong oxidizing agents (e.g., nitric acid) to prevent catastrophic container ruptures[5].

Immediate Safety & Spill Containment Protocols

Before initiating any workflow involving 3,6-dihydro-2H-pyran-4-carbaldehyde, the following safety framework must be established to mitigate exposure[6].

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat. Causality: Nitrile provides a sufficient chemical barrier against transient exposure to organic aldehydes, preventing contact dermatitis[6].

  • Engineering Controls: All transfers and waste consolidation must be conducted within a certified chemical fume hood. Causality: This mitigates inhalation risks associated with reactive aldehyde vapors.

  • Spill Protocol: In the event of a spill, immediately contain the liquid using an inert absorbent material such as vermiculite or dry sand[6]. Do not use combustible absorbents like sawdust. Sweep the absorbed mixture using non-sparking tools and place it into a designated, labeled solid hazardous waste container[5][6].

Operational Disposal Plan: Step-by-Step Methodology

Disposal of 3,6-dihydro-2H-pyran-4-carbaldehyde must follow a "cradle-to-grave" hazardous waste management process[4]. Because it is an organic compound lacking halogens, the primary disposal route is high-temperature incineration via a licensed facility[7][8].

Step 1: Waste Segregation & Compatibility Check
  • Identify the Solvent Matrix: Determine if the aldehyde waste is neat (pure) or dissolved in a solvent.

  • Execute Segregation:

    • If dissolved in non-halogenated solvents (e.g., ethyl acetate, ethanol, hexane), classify it as Non-Halogenated Organic Waste [5][7].

    • If the compound is mixed with solvents like dichloromethane (DCM) or chloroform, the entire mixture must be diverted to the Halogenated Organic Waste stream. Causality: Incinerating halogenated compounds in non-halogenated streams can generate highly toxic dioxins and damage incinerator scrubbers[5][7].

  • Crucial Causality Check: Verify that the target waste container does not contain nitric acid or other strong oxidizers. Causality: Mixing organic aldehydes with nitric acid is a primary cause of waste container explosions due to highly exothermic oxidation reactions[5].

Step 2: Containerization
  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass carboys. Do not use metal containers, as aldehydes can slowly oxidize to acids that corrode metal[5].

  • Manage Headspace: Fill the container to no more than 80% capacity.

    • Self-Validation Check: Before sealing, visually confirm the liquid level is below the 80% fill line. This allows for vapor expansion and prevents pressure-induced ruptures[5].

  • Seal Securely: Ensure the container has a tight-fitting, leak-proof cap. Never leave open funnels in the container when not actively adding waste[5].

Step 3: RCRA-Compliant Labeling and Storage
  • Apply Signage: Attach a compliant RCRA Hazardous Waste label the moment the first drop of waste is added to the container[5].

  • Detail Constituents: Clearly list "3,6-dihydro-2H-pyran-4-carbaldehyde" and the associated solvent matrix on the label along with their approximate percentages. Do not use chemical abbreviations[5].

  • Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing a secondary containment bin (e.g., a gray plastic tub) to capture potential leaks[5].

Step 4: Final Disposal Routing
  • Once the container reaches the 80% fill limit or the regulatory time limit (typically 90 to 180 days depending on your generator status), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • The waste will be transported to an EPA-certified facility for destruction via combustion/incineration, which is the federally mandated treatment standard for ignitable non-wastewaters[8].

Waste Segregation Workflow

To ensure operational clarity and prevent cross-contamination, follow this decision tree for the segregation and disposal of 3,6-dihydro-2H-pyran-4-carbaldehyde waste.

DisposalWorkflow Start Generate 3,6-dihydro-2H-pyran- 4-carbaldehyde Waste Decision Is the waste mixed with halogenated solvents (e.g., DCM)? Start->Decision HaloWaste Segregate into Halogenated Waste Stream Decision->HaloWaste Yes NonHaloWaste Segregate into Non-Halogenated Waste Stream Decision->NonHaloWaste No Container Store in compatible HDPE/Glass Max 80% Capacity HaloWaste->Container NonHaloWaste->Container Label Apply RCRA Hazardous Waste Label & Date Container->Label Incineration Transfer to EPA-certified facility for Incineration Label->Incineration

Workflow for the segregation and disposal of 3,6-dihydro-2H-pyran-4-carbaldehyde laboratory waste.

References

  • [1] Molaid. "3,6-dihydro-2H-pyran-4-carbaldehyde | 97346-30-0". Available at: [Link]

  • [2] Google Patents. "WO2024105553A1 - Bicyclic heterocycles and their use as wrn inhibitors". Available at:

  • [3] Google Patents. "WO2024079623A1 - Tricyclic compounds and their uses". Available at:

  • [4] US Environmental Protection Agency (EPA). "Laws and Regulations Concerning Formaldehyde". Available at:[Link]

  • [7] Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories". Available at:[Link]

  • [8] US Environmental Protection Agency (EPA). "Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions". Available at:[Link]

  • [5] National Solid Wastes Management Association India (NSWAI). "Hazardous Waste Disposal Guide". Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.